Product packaging for Methyl benzyl-L-serinate(Cat. No.:CAS No. 123639-56-5)

Methyl benzyl-L-serinate

Katalognummer: B016577
CAS-Nummer: 123639-56-5
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: GMZGWPPEZCREPP-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Methyl benzyl-L-serinate, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B016577 Methyl benzyl-L-serinate CAS No. 123639-56-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (2S)-2-(benzylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZGWPPEZCREPP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472850
Record name N-BENZYL-L-SERINE, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123639-56-5
Record name N-BENZYL-L-SERINE, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Benzyl-L-serinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl benzyl-L-serinate, a valuable chiral building block in organic synthesis, particularly in the realm of peptide chemistry. This document details the primary synthetic routes, experimental protocols, and relevant applications, presenting quantitative data in a structured format and illustrating key processes with clear diagrams.

Introduction

This compound, also known as N-benzyl-L-serine methyl ester, is a derivative of the amino acid L-serine. Its significance in organic synthesis stems from the presence of a defined stereocenter at the α-carbon, which allows for the stereospecific construction of more complex molecules. This is particularly crucial in the synthesis of pharmaceuticals and other bioactive compounds where stereochemistry dictates biological activity[1]. The N-benzyl group can serve as a protecting group for the amine, which is removable by hydrogenolysis, while the methyl ester protects the carboxylic acid[1]. This guide will focus on the most common and efficient synthetic strategies for preparing this important molecule.

Synthetic Strategies

The synthesis of this compound is typically approached through a two-step process. The first step involves the esterification of L-serine to produce L-serine methyl ester, which is commonly isolated as its hydrochloride salt to improve stability and handling. The second step is the N-benzylation of the L-serine methyl ester to yield the final product.

Synthesis of L-serine Methyl Ester Hydrochloride

A prevalent and efficient method for the synthesis of L-serine methyl ester is the Fischer-Speier esterification, which utilizes thionyl chloride (SOCl₂) in methanol[1]. This reaction typically yields the hydrochloride salt of the methyl ester. The general procedure involves suspending L-serine in methanol, followed by the careful addition of thionyl chloride at reduced temperatures[1]. The reaction mixture is then heated to drive the reaction to completion[1].

Table 1: Reaction Conditions for the Synthesis of L-Serine Methyl Ester Hydrochloride

Starting MaterialReagentsSolventReaction TemperatureReaction TimeYieldPurityReference
L-SerineThionyl ChlorideMethanol0-10 °C then 35-40 °C24-48 hoursHighNot specified[2][3]
L-Serine (0.210 g)Thionyl Chloride (0.52 mL)Absolute Methanol (2.0 mL)0 °C then boiling10 minutesNot specifiedNot specified[4]
L-Serine (200kg)Thionyl Chloride (270kg)Methanol (300L) and Recovered Methanol (450L)10 °C then 38 °C48 hoursNot specifiedNot specified[3]
L-Serine (200kg)Thionyl Chloride (270kg)Methanol (300L) and Recovered Methanol (450L)5 °C then 38 °C48 hours97.6%98.9%[5]
Synthesis of this compound

The introduction of the benzyl group onto the nitrogen atom of L-serine methyl ester is the final step in the synthesis. This can be achieved through several methods, with reductive amination being a key indirect strategy[1].

This two-step, one-pot procedure involves the reaction of the free amino group of L-serine methyl ester with benzaldehyde to form an intermediate N-benzylidine imine. This imine is then reduced in situ to the secondary amine, N-benzyl-L-serine, methyl ester[1]. Commonly used reducing agents for reductive aminations include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN)[6][7].

Experimental Protocols

Protocol for the Synthesis of L-Serine Methyl Ester Hydrochloride

This protocol is a generalized procedure based on common laboratory practices for Fischer-Speier esterification of amino acids.

Materials:

  • L-Serine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Dry tert-butyl methyl ether

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Drying tube

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend L-serine in anhydrous methanol.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride dropwise to the stirred suspension while maintaining the temperature below 10 °C. The addition is exothermic and generates HCl gas.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Attach a condenser and heat the reaction mixture to reflux (around 35-40 °C) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization.

  • Add dry tert-butyl methyl ether to precipitate the product completely.

  • Collect the crystalline L-serine methyl ester hydrochloride by filtration.

  • Wash the crystals with cold dry tert-butyl methyl ether and dry under vacuum.

Protocol for the Synthesis of this compound via Reductive Amination

This protocol outlines the reductive amination of L-serine methyl ester with benzaldehyde.

Materials:

  • L-Serine methyl ester hydrochloride

  • Triethylamine (or another suitable base)

  • Benzaldehyde

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add L-serine methyl ester hydrochloride and the anhydrous solvent.

  • Cool the mixture in an ice bath and add triethylamine dropwise to neutralize the hydrochloride and liberate the free amine.

  • Add benzaldehyde to the reaction mixture and stir at room temperature for a few hours to allow for the formation of the imine intermediate.

  • Once imine formation is evident (can be monitored by TLC or NMR), cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully adding water or a dilute acid solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall synthetic pathway from L-serine to this compound.

Synthesis_Workflow L_Serine L-Serine L_Serine_Methyl_Ester_HCl L-Serine Methyl Ester Hydrochloride L_Serine->L_Serine_Methyl_Ester_HCl SOCl₂, Methanol (Esterification) Methyl_Benzyl_L_Serinate This compound L_Serine_Methyl_Ester_HCl->Methyl_Benzyl_L_Serinate 1. Base 2. Benzaldehyde 3. Reducing Agent (Reductive Amination)

Caption: Synthetic pathway for this compound.

Role in Peptide Synthesis

This compound is a valuable building block in peptide synthesis. The following diagram shows its incorporation into a dipeptide.

Peptide_Synthesis_Workflow cluster_hydrolysis Saponification cluster_coupling Peptide Coupling Methyl_Benzyl_L_Serinate This compound N_Benzyl_L_Serine N-Benzyl-L-serine Methyl_Benzyl_L_Serinate->N_Benzyl_L_Serine NaOH Dipeptide N-Benzyl-L-serylglycine methyl ester N_Benzyl_L_Serine->Dipeptide Coupling Agent (e.g., EDC) Amino_Acid_Ester Amino Acid Ester (e.g., Glycine methyl ester) Amino_Acid_Ester->Dipeptide

Caption: Use of this compound in dipeptide synthesis.

Conclusion

This guide has detailed the primary synthetic routes for the preparation of this compound, a key chiral intermediate in organic and medicinal chemistry. The presented protocols for the esterification of L-serine and the subsequent N-benzylation via reductive amination provide a solid foundation for researchers in the field. The versatility of this compound as a building block, particularly in peptide synthesis, underscores its importance in the development of novel therapeutics and other advanced materials. Careful control of reaction conditions and purification procedures are paramount to achieving high yields and purity of the final product.

References

A Technical Guide to Methyl Benzyl-L-serinate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzyl-L-serinate is a chiral building block of significant interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via reductive amination, and its applications, particularly in the development of therapeutic agents. Its structure, characterized by a protected amino group and a reactive methyl ester, makes it a versatile intermediate for the synthesis of complex molecules, including peptides and neuroactive compounds.

Chemical Structure and Properties

This compound, with the CAS Number 123639-56-5, is a derivative of the amino acid L-serine.[1][2][3] Its structure features a benzyl group attached to the nitrogen atom of the amino group and a methyl ester at the carboxyl terminus. This strategic protection of the functional groups allows for selective reactions at the hydroxyl group of the serine backbone.

Structure:

A summary of its key chemical and physical properties is provided in Table 1.

PropertyValueReference
CAS Number 123639-56-5[1][2][3]
Molecular Formula C₁₁H₁₅NO₃[1][2]
Molecular Weight 209.24 g/mol [1]
Appearance White to off-white powder or waxy solid[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[4]
Topological Polar Surface Area 58.6 Ų[1][2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 6[2]

Spectroscopic data for the characterization of this compound is available through public databases such as PubChem, including ¹³C NMR and GC-MS data.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of L-serine methyl ester with benzaldehyde.[5] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the secondary amine.

Experimental Protocol: Reductive Amination

This protocol is based on established methods for the reductive amination of amino acid esters.

Materials:

  • L-serine methyl ester hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of L-serine methyl ester free base: To a suspension of L-serine methyl ester hydrochloride (1 equivalent) in anhydrous DCM, add triethylamine or DIPEA (1.1 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes. The resulting mixture containing the free base is used directly in the next step.

  • Imine Formation: To the reaction mixture, add benzaldehyde (1.1 equivalents). Stir at room temperature for 1-2 hours to ensure the complete formation of the imine. Progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Logical Workflow for Synthesis:

G cluster_0 Step 1: Free Base Preparation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Purification A L-Serine Methyl Ester HCl in DCM B Add Triethylamine (TEA) A->B C L-Serine Methyl Ester (Free Base) B->C D Add Benzaldehyde C->D E Imine Intermediate D->E F Add NaBH(OAc)₃ E->F G This compound (Crude) F->G H Aqueous Work-up G->H I Column Chromatography H->I J Pure this compound I->J G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serine L-Serine SR Serine Racemase Serine->SR DSerine_pre D-Serine SR->DSerine_pre GlycineSite Glycine Site DSerine_pre->GlycineSite Co-agonist NMDAR NMDA Receptor Ca_ion Ca²⁺ Influx NMDAR->Ca_ion GlycineSite->NMDAR GlutamateSite Glutamate Site GlutamateSite->NMDAR Glutamate Glutamate Glutamate->GlutamateSite Agonist

References

The Advent of a Versatile Tool in Peptide Synthesis: A Technical Guide to Methyl Benzyl-L-serinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic protection of reactive functional groups is a cornerstone of complex molecular synthesis. Among the arsenal of protected amino acids, methyl benzyl-L-serinate stands out as a critical building block, particularly in the realm of peptide and peptidomimetic drug development. This in-depth technical guide explores the discovery and history of this versatile serine derivative, providing detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways.

The emergence of this compound is intrinsically linked to the evolution of peptide synthesis. In the early 20th century, the challenge of selectively forming peptide bonds without unintended side reactions spurred the development of protecting group chemistry. The introduction of the benzyloxycarbonyl (Cbz) group for amine protection by Max Bergmann and Leonidas Zervas in 1932 was a watershed moment, laying the foundation for modern solid-phase and solution-phase peptide synthesis. Following this, the use of benzyl and methyl esters to protect carboxylic acid and other reactive moieties became a logical and widely adopted strategy. While a singular "discovery" paper for this compound is not readily identifiable, its use grew organically from the need for orthogonally protected serine residues in the assembly of complex peptides.

Synthesis of O-Benzyl-L-serine Derivatives

The O-benzyl protection of the serine hydroxyl group is a common strategy to prevent side reactions during peptide coupling. The synthesis of O-benzyl-L-serine and its methyl ester derivative typically involves a multi-step process starting from L-serine.

Experimental Protocol: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

A foundational step in preparing O-benzyl-L-serine derivatives is the protection of both the amino and hydroxyl groups. The following protocol outlines the synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine.

To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) is slowly added at 0°C. The mixture is then warmed to room temperature and stirred for 24 hours. After evaporation of the 1,4-dioxane, the aqueous layer is washed with Et2O (50 mL). The aqueous layer is then acidified with 1M H2SO4 aqueous solution to a pH of 2-3 and extracted with EtOAc (3 x 50 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine.

To the solution of the obtained N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL), sodium hydride (2.1 g, 88 mmol) is added at 0°C under an argon atmosphere, followed by the addition of benzyl bromide. The reaction mixture is stirred to completion. After workup, N-(tert-butoxycarbonyl)-O-benzyl-L-serine is obtained.[1]

Experimental Protocol: Deprotection of the N-Boc Group

The tert-butoxycarbonyl (Boc) group can be selectively removed to yield O-benzyl-L-serine.

N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) is dissolved in a mixture of CH2Cl2 (30 mL) and trifluoroacetic acid (TFA) (5 mL). The reaction mixture is stirred at room temperature for 2 hours. The solvents are then removed under reduced pressure. The resulting residue is purified by decantation using Et2O to remove any remaining TFA, yielding O-benzyl-L-serine as a white solid.[1]

Reaction Step Product Yield Physical State Spectroscopic Data
N-Boc Protection of L-serineN-(tert-butoxycarbonyl)-L-serine94%Sticky Oil-
Benzylation of N-Boc-L-serineN-(tert-butoxycarbonyl)-O-benzyl-L-serine---
N-Boc DeprotectionO-benzyl-L-serine97%White Solid1H NMR (400 MHz, D2O, δ, ppm): 3.85-3.97 (m, 3H), 4.58-4.65 (m, 2H), 7.35-7.50 (m, 5H)[1]

Table 1: Quantitative data for the synthesis of O-benzyl-L-serine.

Synthesis_of_O_benzyl_L_serine L_Serine L-Serine N_Boc_L_Serine N-(tert-butoxycarbonyl)-L-serine L_Serine->N_Boc_L_Serine (Boc)2O, NaOH N_Boc_O_benzyl_L_Serine N-(tert-butoxycarbonyl)-O-benzyl-L-serine N_Boc_L_Serine->N_Boc_O_benzyl_L_Serine NaH, Benzyl Bromide O_benzyl_L_Serine O-benzyl-L-serine N_Boc_O_benzyl_L_Serine->O_benzyl_L_Serine TFA, CH2Cl2

Synthetic pathway to O-benzyl-L-serine.

Synthesis of N-Benzyl-L-serine Methyl Ester

The N-benzylation of L-serine methyl ester is another important route to a key building block in peptide synthesis. This approach protects the amine functionality, leaving the hydroxyl and carboxyl groups available for further modification.

Experimental Protocol: Reductive Amination for N-Benzylation

A common and efficient method for N-benzylation is reductive amination.

L-serine is first converted to its methyl ester, typically by reaction with thionyl chloride in methanol. Following the formation and subsequent deprotection of the hydrochloride salt of L-serine methyl ester, the free amino group is reacted with benzaldehyde to form an intermediate N-benzylidine imine. This imine is then reduced in situ to the secondary amine, N-benzyl-L-serine, methyl ester. This two-step, one-pot procedure is a powerful method for forming C-N bonds.[2]

Property Value
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
XLogP31.6
IUPAC Namemethyl (2S)-2-(benzylamino)-3-hydroxypropanoate

Table 2: Physicochemical properties of N-benzyl-L-serine, methyl ester.[3]

Reductive_Amination L_Serine_Methyl_Ester L-Serine Methyl Ester N_Benzylidine_Imine N-benzylidine imine (intermediate) L_Serine_Methyl_Ester->N_Benzylidine_Imine Benzaldehyde N_Benzyl_L_Serine_Methyl_Ester N-benzyl-L-serine, methyl ester N_Benzylidine_Imine->N_Benzyl_L_Serine_Methyl_Ester In situ reduction

Reductive amination for N-benzyl-L-serine methyl ester synthesis.

Applications in Drug Development and Research

This compound, in its various protected forms, is a cornerstone in the synthesis of a wide array of bioactive molecules.

  • Peptide Synthesis : The primary application lies in its role as a chiral building block for the stereospecific construction of complex peptides and peptidomimetics. The orthogonal protecting groups (benzyl and methyl) allow for selective deprotection and chain elongation.[2]

  • Pharmaceutical Intermediates : These serine derivatives serve as key intermediates in the synthesis of diverse pharmaceutical agents. Research has indicated their utility in the development of drugs targeting neurological disorders.[2]

  • Enhanced Drug Properties : The presence of the benzyl group can enhance properties such as solubility and bioavailability, which are critical considerations in drug formulation and delivery.

References

An In-depth Technical Guide on the Solubility of Methyl Benzyl-L-serinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methyl benzyl-L-serinate, a key chiral building block in peptide synthesis and medicinal chemistry. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthetic reactions, purification processes, and formulation development. This document compiles the available quantitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a logical workflow for assessing and applying this crucial physicochemical property.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is limited. The following table summarizes the known values. Researchers are encouraged to use the experimental protocol outlined in the subsequent section to generate more comprehensive data for their specific solvent systems and conditions.

SolventSolubilityTemperature (°C)Molar Solubility (mol/L)Notes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLNot Specified≥ 0.478This value represents a minimum solubility; the saturation point was not reached.[1][2]
Unspecified Solvent40 g/L250.191The specific solvent for this measurement is not identified in the source material.[3]
AcetoneSolubleNot SpecifiedData not availableQualitative assessment only.[4]
ChloroformSolubleNot SpecifiedData not availableQualitative assessment only.[4]
EthanolSolubleNot SpecifiedData not availableQualitative assessment only.[4]
Ethyl AcetateSolubleNot SpecifiedData not availableQualitative assessment only.[4]
MethanolSolubleNot SpecifiedData not availableQualitative assessment only.[4]

Molecular Weight of this compound: 209.24 g/mol [4][5][6]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (equilibrium) solubility of a solid compound in a solvent.[1][5][6][7]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform)

  • Analytical balance

  • Glass vials with screw caps or flasks with stoppers

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial or flask. An excess is necessary to ensure that a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[1][5] It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been established.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • To separate the undissolved solid from the saturated solution, either centrifuge the vial at the experimental temperature or allow for gravitational sedimentation.[1][5]

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound and applying that knowledge in a research and development setting.

G Workflow for Solubility Determination and Application cluster_prep Preparation cluster_exp Experimental Determination cluster_data Data Analysis & Application A Compound Procurement/ Synthesis C Purity Analysis A->C B Solvent Selection D Shake-Flask Method: Equilibration B->D C->D Initiate Experiment E Sample Separation (Centrifugation/Filtration) D->E F Quantitative Analysis (e.g., HPLC) E->F G Solubility Data (g/L, mol/L) F->G Calculate Result H Process Optimization (e.g., Reaction, Crystallization) G->H I Formulation Development G->I J Preclinical Studies G->J

Caption: A logical workflow for determining and applying the solubility of a chemical compound.

This guide provides the foundational information and methodologies for working with this compound in various organic solvents. While comprehensive public data is sparse, the provided experimental protocol offers a clear path for researchers to generate the specific data required for their applications, ensuring greater success in their synthetic and developmental endeavors.

References

Spectroscopic Analysis of Methyl Benzyl-L-serinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl benzyl-L-serinate, specifically N-benzyl-L-serine methyl ester (CAS No: 123639-56-5). The information presented herein is essential for the characterization and quality control of this versatile chiral building block used in peptide synthesis and drug discovery.

Molecular Structure and Properties

IUPAC Name: Methyl (2S)-2-(benzylamino)-3-hydroxypropanoate[1] Molecular Formula: C₁₁H₁₅NO₃[1][2] Molecular Weight: 209.24 g/mol [1][2] Monoisotopic Mass: 209.10519334 Da[1][2]

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables provide the key spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum provides information on the number and types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the different carbon environments.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30Multiplet5HAromatic protons (C₆H₅)
~3.85Singlet2HBenzyl CH₂
~3.70Singlet3HMethyl ester (OCH₃)
~3.65Multiplet2Hβ-CH₂ of serine
~3.40Multiplet1Hα-CH of serine
~2.50Broad Singlet2HNH and OH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~174Ester Carbonyl (C=O)
~138Quaternary Aromatic Carbon (C-ipso)
~128.5Aromatic CH (C-ortho, C-meta)
~127.5Aromatic CH (C-para)
~63β-CH₂ of serine
~60α-CH of serine
~52Methyl ester (OCH₃)
~51Benzyl CH₂

Note: These are predicted chemical shifts based on the molecular structure. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the hydroxyl, amine, ester, and aromatic functionalities. For a related compound, L-serine methyl ester, a strong band for the C=O stretch of the ester is observed at 1735 cm⁻¹, and a broad band around 3235 cm⁻¹ is attributed to overlapping O-H and N-H stretching oscillations[3].

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3200Broad, MediumO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching
~1740StrongC=O stretching (ester)
~1600, ~1495, ~1450Medium to WeakAromatic C=C stretching
~1200StrongC-O stretching (ester)
~1100StrongC-N stretching

Note: These are predicted absorption ranges. The exact peak positions and intensities can be influenced by the sample state and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 4: Mass Spectrometry Data for this compound

m/zIonTechnique
210.1128[M+H]⁺ESI
232.0947[M+Na]⁺ESI

Under Electron Ionization (EI), characteristic fragmentation is expected. The introduction of an N-benzyl substituent often leads to the formation of a stable benzyl or tropylium cation (m/z 91) and benzylidene iminium cations[4]. Other likely fragmentations include the loss of the methoxycarbonyl group (-COOCH₃) and cleavage adjacent to the nitrogen and oxygen atoms.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy (ATR-FTIR)
  • Sample Preparation: Place a small amount of solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas (N₂): Flow rate appropriate for stable spray.

    • Drying Gas (N₂): Temperature of 200-300 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Processing: Process the raw data to obtain the mass spectrum. The protonated molecule [M+H]⁺ should be the base peak.

Visualizations

Synthetic Workflow

A common method for the synthesis of N-benzyl-L-serine methyl ester is through the reductive amination of L-serine methyl ester with benzaldehyde. This workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Reaction Steps L-Serine_Methyl_Ester L-Serine Methyl Ester Imine_Formation Imine Formation (Schiff Base) L-Serine_Methyl_Ester->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Intermediate Product This compound Reduction->Product NaBH₄ or H₂/Catalyst

Synthetic workflow for this compound via reductive amination.
Spectroscopic Structural Elucidation

The confirmation of the structure of this compound relies on the complementary information provided by different spectroscopic techniques. The logical relationship between the data and the structural features is outlined below.

G cluster_data Spectroscopic Data cluster_info Deduced Information MS MS (m/z = 210.1 [M+H]⁺) MW Molecular Weight (209.24 g/mol) MS->MW IR IR (~1740, 3400-3200 cm⁻¹) Func_Groups Functional Groups (Ester, OH, NH, Aromatic) IR->Func_Groups H_NMR ¹H NMR (~7.3, ~3.7 ppm) H_Framework Proton Environment (Aromatic, OCH₃, CH₂, CH) H_NMR->H_Framework C_NMR ¹³C NMR (~174, 138-127, 63-51 ppm) C_Framework Carbon Skeleton (C=O, Aromatic, Aliphatic) C_NMR->C_Framework Final_Structure Confirmed Structure: This compound MW->Final_Structure Func_Groups->Final_Structure H_Framework->Final_Structure C_Framework->Final_Structure

Logical workflow for the structural elucidation of this compound.

References

A Technical Guide to the Potential Biological Activity of N-Benzyl-L-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available information on N-benzyl-L-serine methyl ester and its constituent moieties to project its potential biological activities. As of the latest literature review, direct experimental data on the specific biological effects of this compound is limited. The content herein is intended to serve as a foundational guide for future research and exploration.

Introduction

N-benzyl-L-serine methyl ester is a chiral amino acid derivative that has primarily been utilized as a versatile intermediate in organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development.[1] Its structural architecture, combining the essential amino acid L-serine with a benzyl protecting group on the amine and a methyl ester on the carboxyl group, provides a unique scaffold for the synthesis of more complex molecules.[1]

The biological significance of L-serine is well-documented, playing crucial roles in a myriad of cellular functions including protein synthesis, neurotransmission, and as a precursor for the synthesis of other amino acids and essential metabolites.[2][3] L-serine itself has demonstrated neuroprotective effects and is being investigated for therapeutic potential in various neurological and psychiatric disorders.[2][3][4][5] This inherent bioactivity of the L-serine backbone provides a strong rationale for investigating the pharmacological potential of its derivatives.

This technical guide aims to explore the potential biological activities of N-benzyl-L-serine methyl ester by examining the known effects of its core components: the L-serine framework and the N-benzyl group. We will propose hypothetical mechanisms of action, suggest experimental protocols for validation, and present the information in a structured format to aid researchers in designing future studies.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of N-benzyl-L-serine methyl ester is presented below.

PropertyValueReference
Molecular Formula C11H15NO3[6][7]
Molecular Weight 209.24 g/mol [7]
CAS Number 123639-56-5[6][7]
Appearance Solid-Liquid Mixture, Off-white to light yellow[6]
Solubility Soluble in DMSO (≥ 100 mg/mL)[6]
Synthesis

N-benzyl-L-serine methyl ester can be synthesized through several established routes. A common and effective method is the reductive amination of L-serine methyl ester with benzaldehyde.[1] This one-pot procedure involves the formation of an intermediate N-benzylidine imine, which is then reduced in situ to the final product.

Experimental Protocol: Reductive Amination for Synthesis of N-benzyl-L-serine methyl ester

Materials:

  • L-serine methyl ester hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of L-serine methyl ester hydrochloride (1 equivalent) in DCM, add triethylamine (1.1 equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Add benzaldehyde (1.1 equivalents) to the mixture and stir for 1 hour.

  • Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure N-benzyl-L-serine methyl ester.

Potential Biological Activities and Mechanisms of Action

Based on the known biological roles of L-serine and N-benzylated compounds, several potential activities for N-benzyl-L-serine methyl ester can be hypothesized.

Neuroprotective Effects

L-serine is a neurotrophic factor and an agonist at the glycine receptor, an inhibitory neurotransmitter receptor.[4] Activation of this receptor leads to hyperpolarization of neuronal membranes, reducing neuronal excitability and conferring neuroprotection.[4] It is plausible that N-benzyl-L-serine methyl ester, either directly or after metabolic conversion to L-serine, could exert neuroprotective effects.

Hypothesized Signaling Pathway for Neuroprotection

G Hypothesized Neuroprotective Pathway cluster_0 Extracellular cluster_1 Postsynaptic Neuron N-benzyl-L-serine_methyl_ester N-benzyl-L-serine methyl ester Glycine_Receptor Glycine Receptor N-benzyl-L-serine_methyl_ester->Glycine_Receptor Agonism Chloride_Influx Cl- Influx Glycine_Receptor->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection

Caption: Hypothesized agonism of N-benzyl-L-serine methyl ester at the glycine receptor.

Anti-inflammatory Activity

Derivatives of L-serine have been synthesized and shown to possess anti-inflammatory properties.[8] For instance, some L-serine amides have demonstrated considerable radical scavenging and anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[8] The mechanism may involve the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory transcription factors such as NF-κB.

Experimental Workflow for Anti-inflammatory Screening

G Workflow for In Vitro Anti-inflammatory Assay Start Start: Cell Culture (e.g., Macrophages) Stimulation Induce Inflammation (e.g., with LPS) Start->Stimulation Treatment Treat with N-benzyl-L-serine methyl ester Stimulation->Treatment Incubation Incubate Treatment->Incubation Analysis Measure Inflammatory Markers (e.g., NO, TNF-α) Incubation->Analysis End End: Assess Anti-inflammatory Effect Analysis->End

Caption: A generalized workflow for assessing in vitro anti-inflammatory activity.

Proposed Experimental Protocols

To validate the hypothesized biological activities, a series of in vitro and in vivo experiments are necessary.

In Vitro Neuroprotection Assay

Objective: To determine if N-benzyl-L-serine methyl ester can protect neuronal cells from excitotoxicity.

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Protocol:

  • Culture neuronal cells in appropriate media.

  • Pre-treat cells with varying concentrations of N-benzyl-L-serine methyl ester for 2 hours.

  • Induce excitotoxicity by exposing cells to glutamate (e.g., 100 µM) for 24 hours.

  • Assess cell viability using an MTT or LDH assay.

  • Calculate the percentage of neuroprotection relative to untreated, glutamate-exposed cells.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the ability of N-benzyl-L-serine methyl ester to inhibit the production of nitric oxide (NO) in activated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with different concentrations of N-benzyl-L-serine methyl ester for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Determine the IC50 value for NO inhibition.

Quantitative Data Summary (Hypothetical)

As no direct experimental data is currently available, the following table presents a hypothetical summary of potential quantitative outcomes from the proposed experiments. This is for illustrative purposes to guide data presentation in future studies.

AssayParameterHypothetical Value
Neuroprotection EC50 (Glutamate-induced excitotoxicity)15 µM
Anti-inflammation IC50 (LPS-induced NO inhibition)25 µM
Enzyme Inhibition IC50 (COX-2 Inhibition)30 µM

Conclusion and Future Directions

N-benzyl-L-serine methyl ester is a compound of interest due to its structural relationship to the bioactive amino acid L-serine. While its primary role to date has been in synthetic chemistry, this guide posits that it may possess significant, unexplored biological activities, particularly in the realms of neuroprotection and anti-inflammation.

Future research should focus on:

  • Systematic Screening: Conducting a broad range of in vitro assays to identify and confirm its biological activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in its effects.

  • In Vivo Efficacy: Evaluating its therapeutic potential in animal models of neurological and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

The experimental protocols and conceptual frameworks provided herein offer a starting point for the systematic investigation of N-benzyl-L-serine methyl ester, a promising candidate for novel therapeutic development.

References

Thermal Stability and Degradation of Methyl Benzyl-L-Serinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of methyl benzyl-L-serinate. Due to the limited availability of direct experimental data for this specific compound, this guide distinguishes between its two primary isomers: N-benzyl-L-serine methyl ester and O-benzyl-L-serine methyl ester. This document synthesizes available physicochemical data, proposes a likely degradation pathway for the N-benzyl isomer based on studies of a close structural analog, and outlines detailed experimental protocols for thermal analysis. The content is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of serine-based compounds and other protected amino acid derivatives.

Introduction

Protected amino acids, such as the methyl and benzyl esters of L-serine, are fundamental building blocks in peptide synthesis and the development of peptidomimetics. Their thermal stability is a critical parameter that influences manufacturing processes, storage conditions, and the overall stability of the final therapeutic products. Understanding the degradation pathways of these molecules under thermal stress is essential for ensuring product purity, safety, and efficacy.

This guide addresses the thermal properties of two key isomers:

  • N-Benzyl-L-serine methyl ester (CAS 123639-56-5)

  • O-Benzyl-L-serine methyl ester hydrochloride (CAS 19525-87-2)

While empirical data on the thermal decomposition of these specific compounds is scarce in publicly available literature, this guide provides a framework for their analysis by leveraging data from analogous structures and established analytical methodologies.

Physicochemical and Thermal Properties

The known physical and thermal properties of N-benzyl-L-serine methyl ester and O-benzyl-L-serine methyl ester hydrochloride are summarized below. It is important to note the lack of comprehensive experimental data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in the current literature.

PropertyN-Benzyl-L-serine methyl esterO-Benzyl-L-serine methyl ester hydrochloride
Molecular Formula C₁₁H₁₅NO₃C₁₁H₁₅NO₃·HCl
Molecular Weight 209.24 g/mol 245.71 g/mol
Melting Point Not available150-152 °C
Boiling Point Not available330.2 °C at 760 mmHg
Decomposition Temperature Not available269 °C (literature value, requires verification)

Thermal Degradation Pathways

A definitive, experimentally verified degradation pathway for this compound has not been published. However, based on studies of structurally similar compounds, a plausible mechanism can be proposed.

Proposed Degradation of N-Benzyl-L-serine methyl ester

The thermal degradation of N-benzyl-L-serine methyl ester is likely to proceed via a gas-phase elimination reaction, analogous to that observed for N-benzylglycine ethyl ester[1][2][3]. This process is anticipated to involve a concerted, non-synchronous, six-membered cyclic transition state.

The proposed primary degradation step is the elimination of methanol to yield N-benzyl-L-serine. This intermediate is expected to be unstable under the reaction conditions and may subsequently undergo decarboxylation to produce N-benzyl-L-alaninol.

N_Benzyl_Ser_Me N-Benzyl-L-serine methyl ester Transition_State Six-membered cyclic transition state N_Benzyl_Ser_Me->Transition_State Heat (Δ) Methanol Methanol Transition_State->Methanol N_Benzyl_Ser N-Benzyl-L-serine (unstable intermediate) Transition_State->N_Benzyl_Ser CO2 Carbon Dioxide N_Benzyl_Ser->CO2 N_Benzyl_Alaninol N-Benzyl-L-alaninol N_Benzyl_Ser->N_Benzyl_Alaninol Decarboxylation

Proposed degradation pathway for N-benzyl-L-serine methyl ester.

Experimental Protocols

To facilitate further research and a more complete understanding of the thermal properties of this compound, the following experimental protocols are provided.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the onset of decomposition and the overall thermal stability of a compound.

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 550, Mettler Toledo TGA/DSC 3+).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition step in the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Discovery DSC 2500, Mettler Toledo DSC 3+).

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 300 °C (or a temperature beyond the expected melting/decomposition) at a heating rate of 10 °C/min.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the melting peak corresponds to the enthalpy of fusion.

Coupled TGA-FTIR for Evolved Gas Analysis

To identify the degradation products, the TGA can be coupled with a Fourier-transform infrared (FTIR) spectrometer.

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Procedure:

  • Perform TGA as described in section 4.1.

  • The evolved gases from the TGA furnace are transferred via a heated transfer line (typically maintained at 200-250 °C to prevent condensation) to the gas cell of an FTIR spectrometer.

  • FTIR spectra are collected continuously throughout the TGA experiment.

  • The spectra corresponding to specific mass loss events are analyzed and compared to spectral libraries to identify the evolved gaseous components (e.g., CO₂, CO, NH₃, methanol).

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis Weigh Weigh Sample (2-10 mg) Encapsulate Encapsulate in Pan (TGA/DSC) Weigh->Encapsulate TGA TGA (Ramp 10°C/min in N₂) Encapsulate->TGA DSC DSC (Ramp 10°C/min in N₂) Encapsulate->DSC TGA_Data Mass Loss vs. Temp (Stability Profile) TGA->TGA_Data EGA Evolved Gas Analysis (TGA-FTIR/MS) TGA->EGA Coupled DSC_Data Heat Flow vs. Temp (Melting, Transitions) DSC->DSC_Data Degradation_Products Identify Degradation Products EGA->Degradation_Products

References

Methodological & Application

Application Notes and Protocols: The Use of Methyl Benzyl-L-serinate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. Serine, with its reactive hydroxyl side chain, presents a particular challenge. Methyl benzyl-L-serinate is a doubly protected serine derivative where the carboxylic acid is protected as a methyl ester and the side-chain hydroxyl group is protected as a benzyl ether. This derivative serves as a crucial building block, particularly in solution-phase peptide synthesis, by preventing unwanted side reactions at these functional groups. The benzyl ether provides robust protection under various coupling conditions and can be removed under specific deprotection protocols, typically hydrogenolysis.[1] The methyl ester protects the C-terminus during coupling reactions.[2]

Key Applications and Features

The primary application of this compound is the incorporation of a serine residue into a peptide chain while preventing side reactions. Key features include:

  • Side-Chain Protection: The benzyl (Bzl) group on the hydroxyl side chain is stable under many standard peptide coupling conditions.[1] In Boc-based solid-phase peptide synthesis (SPPS), the benzyl ether is a common protecting group for serine and threonine.[3]

  • C-Terminal Protection: The methyl ester effectively protects the carboxylic acid, preventing its participation in coupling reactions until it is intentionally deprotected, usually via saponification.

  • Compatibility: The benzyl ether protecting group is generally stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions for final cleavage from some resins (e.g., TFA).[4] However, it is not completely inert and side reactions like β-elimination can occur.[4]

  • Deprotection: The benzyl ether is typically removed by catalytic hydrogenolysis (e.g., using Pd/C and H₂ gas), a method that is orthogonal to many other protecting groups used in peptide synthesis.[5]

Potential Side Reactions and Mitigation

While the benzyl protecting group is robust, researchers should be aware of potential side reactions:

  • β-Elimination: Under basic conditions, particularly at elevated temperatures or with prolonged exposure, β-elimination can occur, leading to a dehydroalanine residue.[4] This can be mitigated by performing deprotection steps at room temperature and avoiding microwave heating immediately after incorporating the serine residue.[4]

  • Racemization: As with any amino acid derivative, racemization can occur during coupling.[4] This risk can be minimized by using coupling reagents known to suppress racemization (e.g., DIC/Oxyma), controlling the temperature, and minimizing the pre-activation time of the amino acid.[4]

  • N-O Acyl Shift: Under strong acidic conditions, such as during cleavage from a resin, the peptide backbone can migrate from the nitrogen to the side-chain oxygen of serine. This can be reversed by treating the crude peptide with a mild base.[4]

Experimental Protocols

Protocol 1: Peptide Coupling using an N-Protected this compound Derivative

This protocol describes the coupling of an N-terminally protected amino acid to the deprotected amino group of a peptide chain ending in a this compound residue. This is a representative example of a solution-phase coupling step.

Materials:

  • Peptide-Ser(Bzl)-OMe (with a free N-terminal amine)

  • Fmoc-AA-OH (or Boc-AA-OH) (2.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (2.0 eq)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve Fmoc-AA-OH (2.0 eq) and HOBt (or Oxyma) (2.0 eq) in a minimum amount of DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIC (2.0 eq) and stir the mixture for 15-30 minutes.

  • Coupling: Dissolve the Peptide-Ser(Bzl)-OMe in DMF or DCM. Add the activated amino acid solution to the peptide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude protected peptide.

  • Purification: Purify the crude peptide by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Benzyl Ether Group

This protocol outlines the removal of the O-benzyl group from a serine residue within a peptide via catalytic hydrogenolysis.[5]

Materials:

  • Peptide containing Ser(Bzl) residue

  • Palladium on activated carbon (Pd/C, 5-10% w/w)

  • Solvent (e.g., methanol, acetic acid, or a mixture)

  • Hydrogen gas (H₂) source

  • Celite

Procedure:

  • Dissolution: Dissolve the O-benzyl protected peptide in a suitable solvent.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Reaction: Continue the reaction for 2-24 hours at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Data Presentation

The following tables summarize typical quantitative data associated with the use of serine derivatives in peptide synthesis. The exact values can vary significantly based on the specific peptide sequence and reaction conditions.

Table 1: Comparison of Coupling Reagents for Serine Incorporation

Coupling Reagent Combination Typical Yield (%) Racemization Risk Notes
DIC / HOBt 85-95% Low A standard and cost-effective choice.
HATU / DIEA >95% Moderate Highly efficient but can increase racemization risk with some bases.[4]
DIC / Oxyma >95% Very Low Reported to cause negligible racemization for serine derivatives.[4]

| HCTU / DIEA | >95% | Low-Moderate | Another highly efficient coupling agent. |

Table 2: Deprotection Methods for Serine Protecting Groups

Protecting Group Reagent Conditions Typical Yield (%) Orthogonality
Benzyl (Bzl) H₂ / Pd/C RT, 2-24 h 90-99% Orthogonal to acid- and base-labile groups.[5]
tert-Butyl (tBu) Trifluoroacetic acid (TFA) RT, 1-4 h >95% Commonly used in Fmoc-SPPS; removed with resin cleavage.[3]

| Trityl (Trt) | Mild acid (e.g., 1-5% TFA in DCM) | RT, 30-60 min | >95% | Allows for selective deprotection on-resin.[3] |

Visualizations

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound cluster_0 C_alpha H H C_alpha->H COOCH3 COOCH₃ C_alpha->COOCH3 CH2 CH₂ C_alpha->CH2 NH2 H₂N NH2->C_alpha O_ether O CH2->O_ether CH2_benzyl CH₂ O_ether->CH2_benzyl Phenyl Ph CH2_benzyl->Phenyl

Caption: Figure 1. Chemical Structure of this compound

Workflow for Incorporating Serine into a Peptide

Figure 2. General Workflow for Peptide Elongation Start Start with Resin-Bound Peptide (or solution-phase peptide) N_Deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) Start->N_Deprotection Coupling Couple Fmoc-Ser(Bzl)-OH (or other protected Ser derivative) N_Deprotection->Coupling Wash Wash Step Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Continue Elongation Final_Deprotection Final Side-Chain Deprotection (e.g., H₂/Pd/C for Bzl) Wash->Final_Deprotection End of Elongation Cleavage Cleavage from Resin (e.g., TFA) Final_Deprotection->Cleavage Final_Peptide Purified Serine-Containing Peptide Cleavage->Final_Peptide

Caption: Figure 2. General Workflow for Peptide Elongation

Reaction Scheme: Protection and Deprotection

Figure 3. Protection/Deprotection of Serine L_Serine L-Serine (HO-CH₂-CH(NH₂)-COOH) Protection Protection Steps 1. Benzyl Bromide, Base 2. Methanol, Acid L_Serine->Protection Protect Protected_Ser This compound (Ph-CH₂-O-CH₂-CH(NH₂)-COOCH₃) Protection->Protected_Ser Peptide_Synth Incorporate into Peptide Chain (Coupling Reactions) Protected_Ser->Peptide_Synth Protected_Peptide Protected Peptide (...-Ser(Bzl)-...) Peptide_Synth->Protected_Peptide Deprotection Deprotection (H₂, Pd/C) Protected_Peptide->Deprotection Remove Bzl group Final_Peptide Final Peptide (...-Ser(OH)-...) Deprotection->Final_Peptide

Caption: Figure 3. Protection/Deprotection of Serine

References

Protocols for the N-Terminal Protection of O-Benzyl-L-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-terminal protection of O-benzyl-L-serine methyl ester using three common protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The selection of a specific protecting group is critical and depends on the overall synthetic strategy, particularly the required orthogonality and deprotection conditions in subsequent steps.

Introduction

In peptide synthesis and the development of complex organic molecules, the selective protection of reactive functional groups is essential. O-benzyl-L-serine methyl ester is a valuable chiral building block with three functional groups: a primary amine, a methyl ester, and a benzyl ether on the side chain. To achieve selective modification, such as peptide coupling at the N-terminus, the amino group must be protected. This document outlines the procedures for the installation of Boc, Cbz, and Fmoc protecting groups onto the nitrogen atom of O-benzyl-L-serine methyl ester.

Data Presentation: A Comparative Summary of N-Protection Methods

The following table summarizes the reaction conditions and typical yields for the N-protection of O-benzyl-L-serine methyl ester with Boc, Cbz, and Fmoc protecting groups.

Protecting GroupReagentBaseSolvent SystemTemperatureTime (hours)Typical Yield
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Triethylamine (TEA)Dichloromethane (DCM)0°C to Room Temp.2 - 4>90%
Cbz Benzyl Chloroformate (Cbz-Cl)Sodium Bicarbonate (NaHCO₃)Dioxane / Water0°C to Room Temp.2 - 4>90%
Fmoc Fmoc-OSuSodium Bicarbonate (NaHCO₃)THF / WaterRoom Temp.16>90%

Experimental Protocols

The following protocols are adapted for the N-protection of O-benzyl-L-serine methyl ester, often starting from its hydrochloride salt.

General Workflow for N-Protection

The overall process for the N-protection of O-benzyl-L-serine methyl ester hydrochloride involves neutralization of the salt, reaction with the protecting group reagent, and subsequent workup and purification.

General Workflow for N-Protection of O-benzyl-L-serine methyl ester HCl start Start with O-benzyl-L-serine methyl ester HCl neutralization Neutralization with Base (e.g., TEA, NaHCO₃) start->neutralization protection Addition of Protecting Group Reagent ((Boc)₂O, Cbz-Cl, or Fmoc-OSu) neutralization->protection reaction Reaction Stirring (Specific time and temperature) protection->reaction workup Aqueous Workup (Washing and Extraction) reaction->workup purification Purification (Drying, Filtration, Concentration, and optional Chromatography) workup->purification product N-Protected O-benzyl-L-serine methyl ester purification->product

Caption: General workflow for the N-protection of O-benzyl-L-serine methyl ester hydrochloride.

N-Boc Protection Protocol

This protocol describes the protection of the amino group of O-benzyl-L-serine methyl ester using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • O-benzyl-L-serine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Dissolve O-benzyl-L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Neutralization: Cool the solution to 0°C in an ice bath and add triethylamine (1.1 eq) dropwise. Stir for 15 minutes.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography.

N-Boc Protection Workflow start Dissolve H-Ser(Bzl)-OMe.HCl in DCM neutralization Add TEA at 0°C start->neutralization protection Add (Boc)₂O neutralization->protection reaction Stir at RT for 2-4h protection->reaction workup Wash with 1M HCl, NaHCO₃, and Brine reaction->workup isolation Dry, Filter, and Concentrate workup->isolation product Boc-Ser(Bzl)-OMe isolation->product

Caption: Step-by-step workflow for the N-Boc protection of O-benzyl-L-serine methyl ester.

N-Cbz Protection Protocol

This protocol details the procedure for protecting the amino group of O-benzyl-L-serine methyl ester using benzyl chloroformate (Cbz-Cl).

Materials:

  • O-benzyl-L-serine methyl ester hydrochloride

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Dissolve O-benzyl-L-serine methyl ester hydrochloride (1.0 eq) in a mixture of dioxane and water.

  • Basification: Cool the solution to 0°C in an ice bath and add sodium bicarbonate (2.5 eq) in portions.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization or column chromatography if needed.

N-Cbz Protection Workflow start Dissolve H-Ser(Bzl)-OMe.HCl in Dioxane/Water basification Add NaHCO₃ at 0°C start->basification protection Add Cbz-Cl basification->protection reaction Stir at RT for 2-4h protection->reaction workup Dilute with Water and Extract with Ethyl Acetate reaction->workup isolation Wash, Dry, Filter, and Concentrate workup->isolation product Cbz-Ser(Bzl)-OMe isolation->product

Caption: Step-by-step workflow for the N-Cbz protection of O-benzyl-L-serine methyl ester.

N-Fmoc Protection Protocol

This protocol outlines the method for attaching the Fmoc protecting group to O-benzyl-L-serine methyl ester using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1]

Materials:

  • O-benzyl-L-serine methyl ester hydrochloride

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Dissolve O-benzyl-L-serine methyl ester hydrochloride (1.0 eq) in a mixture of THF and a saturated aqueous solution of sodium bicarbonate.

  • Reagent Addition: Add Fmoc-OSu (1.05 eq) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction with water and extract with diethyl ether to remove any unreacted Fmoc-OSu. The aqueous layer contains the product.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2-3 and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The product can be further purified by crystallization if necessary.

N-Fmoc Protection Workflow start Dissolve H-Ser(Bzl)-OMe.HCl in THF/aq. NaHCO₃ protection Add Fmoc-OSu start->protection reaction Stir at RT for 16h protection->reaction workup Dilute with Water and Wash with Diethyl Ether reaction->workup isolation Acidify, Extract with Ethyl Acetate, Dry, Filter, and Concentrate workup->isolation product Fmoc-Ser(Bzl)-OMe isolation->product

Caption: Step-by-step workflow for the N-Fmoc protection of O-benzyl-L-serine methyl ester.[1]

References

Application Note: Protocols for Amide Bond Coupling with Methyl Benzyl-L-Serinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The formation of an amide bond is a cornerstone of peptide synthesis and a critical reaction in the development of peptide-based therapeutics. Methyl benzyl-L-serinate is a valuable building block in which the carboxylic acid and the side-chain hydroxyl group are protected, leaving the α-amino group available for coupling. This application note provides detailed protocols for the coupling of a standard Nα-Fmoc-protected amino acid to this compound using two common and highly efficient methodologies: the carbodiimide-mediated approach with Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), and the aminium/uronium salt approach using HATU.

General Experimental Workflow

The overall process for peptide coupling, from starting materials to the final purified product, follows a standardized workflow. This involves the activation of the carboxylic acid, coupling with the amine, followed by work-up, purification, and characterization.

Peptide Coupling Workflow start Reactant Preparation (Fmoc-AA-OH & Serinate Derivative) activation Carboxylic Acid Activation (Coupling Reagent + Base) start->activation coupling Amide Bond Formation (Coupling Reaction) activation->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (Flash Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Purified Dipeptide characterization->end HATU Coupling Mechanism cluster_start Reactants cluster_intermediate Activation cluster_coupling Coupling reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node Fmoc_AA Fmoc-AA-OH Active_Ester Fmoc-AA-OAt (Active Ester) Fmoc_AA->Active_Ester + Base HATU HATU HATU->Active_Ester + Base Base Base (DIPEA) Base->Active_Ester + Base Dipeptide Fmoc-AA-Ser(Bn)-OMe (Product) Active_Ester->Dipeptide Nucleophilic Attack Serinate H₂N-Ser(Bn)-OMe Serinate->Dipeptide Nucleophilic Attack

Methyl Benzyl-L-serinate: A Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl benzyl-L-serinate is a valuable and versatile chiral building block in organic synthesis, particularly for the preparation of complex pharmaceutical intermediates. Its inherent stereochemistry at the α-carbon allows for the stereospecific synthesis of bioactive molecules, a critical aspect in drug development where enantiomeric purity often dictates therapeutic efficacy and safety.[1] The presence of the N-benzyl protecting group and the methyl ester functionality allows for selective modifications at the amine and carboxylic acid groups, respectively, making it an ideal starting material for multi-step syntheses. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of key pharmaceutical intermediates, with a focus on the Taxol® side chain.

Key Applications

The primary application of this compound in pharmaceutical synthesis is as a precursor for chiral β-amino acids, which are key structural motifs in a variety of therapeutic agents. One of the most prominent examples is the synthesis of the C-13 side chain of Paclitaxel (Taxol®), a potent anticancer agent.[2][3] The side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is crucial for the drug's microtubule-stabilizing activity.[3][4]

This compound serves as a foundational element for constructing the (2R,3S)-3-phenylisoserine core. The synthetic strategy often involves the transformation of the serine backbone into a β-lactam intermediate, which can then be further elaborated to yield the desired Taxol® side chain.

Synthesis of the Taxol® Side Chain Intermediate: (2R,3S)-N-Benzoyl-3-phenylisoserine Methyl Ester

The following sections detail the experimental protocols for the synthesis of (2R,3S)-N-benzoyl-3-phenylisoserine methyl ester, a key intermediate for Taxol®, starting from precursors conceptually derived from this compound's structural motifs. While direct synthesis from this compound can be envisaged, many reported large-scale syntheses utilize related chiral precursors. The principles and transformations are highly relevant for chemists working with serine-derived building blocks.

Overall Synthesis Workflow

The synthesis of the Taxol® side chain intermediate is a multi-step process that requires careful control of stereochemistry. A common approach involves the synthesis of a chiral β-lactam, followed by N-benzoylation and subsequent ring-opening to yield the desired phenylisoserine derivative.

G cluster_0 Synthesis of Chiral Imine cluster_1 β-Lactam Formation cluster_2 Side Chain Elaboration A Benzaldehyde C N-(Phenylmethylene) -1-phenylethanamine (Chiral Imine) A->C B (S)-(-)-α-Methylbenzylamine B->C E cis-β-Lactam C->E [2+2] Cycloaddition D Ketene Acetal D->E F N-Benzoylation E->F G Methanolysis F->G H (2R,3S)-N-Benzoyl-3-phenylisoserine Methyl Ester G->H

Figure 1. Logical workflow for the synthesis of the Taxol® side chain intermediate.

Experimental Protocols

Protocol 1: Synthesis of N-benzoyl-(2R,3S)-phenylisoserine methyl ester

This protocol is adapted from a practical large-scale synthesis of the Taxol® side chain.[5]

Step 1: Coupling of Chiral Imine with Ketene Acetal

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-[(S)-methylbenzyl]benzaldimine in anhydrous toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Ketene Acetal: Add (Z)-alpha-methoxy trimethylsilyl ketene acetal dropwise to the cooled solution over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-lactam.

Step 2: Lactamization

  • Reaction Setup: Dissolve the crude product from Step 1 in a suitable solvent such as methanol.

  • Acidification: Add a catalytic amount of a protic acid (e.g., hydrochloric acid) to facilitate the cyclization to the β-lactam.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the acid with a mild base and remove the solvent under reduced pressure.

  • Purification: Purify the resulting lactam by column chromatography on silica gel.

Step 3: Demethylation

  • Reaction Setup: The specific demethylation procedure will depend on the nature of the methoxy group in the ketene acetal used. This step may involve treatment with a Lewis acid or other demethylating agents.

Step 4: Methanolysis

  • Reaction Setup: Suspend the demethylated lactam in methanol.

  • Acid Catalysis: Add a strong acid catalyst, such as gaseous HCl, while maintaining the temperature at approximately 25°C.[6]

  • Reflux: Heat the mixture at reflux for 3 hours.[6]

  • Solvent Removal and Crystallization: Distill off a portion of the methanol and cool the mixture to room temperature. Add ethyl acetate to induce crystallization.[6]

Step 5: N-Benzoylation

  • Reaction Setup: Dissolve the product from the previous step in a suitable solvent (e.g., dichloromethane).

  • Addition of Base and Benzoyl Chloride: Add a base, such as triethylamine, followed by the dropwise addition of benzoyl chloride.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the final product, N-benzoyl-(2R,3S)-phenylisoserine methyl ester, by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of (2R,3S)-3-phenylisoserine methyl ester acetate salt, a closely related and useful building block for taxane derivatives.[6][7]

Table 1: Reaction Yields and Purity

StepProductYield (%)Purity (%) (Enantiomeric & Chromatographic)
Methanolysis and Salt Formation(2R,3S)-3-Phenylisoserine methyl ester acetate salt87>99.0

Table 2: Spectroscopic Data for (2R,3S)-3-Phenylisoserine methyl ester acetate salt [6]

NucleusChemical Shift (δ) in d6-DMSOMultiplicityIntegrationAssignment
1H1.89s3HCH3 (acetate)
1H3.52s3HOCH3 (ester)
1H4.09d2HCH-CH
1H5.01t3HNH3+ & OH
1H7.31m5HAromatic CH

Synthesis of β-Lactam Intermediates

The synthesis of β-lactams is a crucial step in many synthetic routes towards complex pharmaceutical targets. The Staudinger cycloaddition is a powerful method for constructing the azetidin-2-one ring system.[8]

Overall Synthesis Workflow for β-Lactam Formation

G A N-Phthaloylglycine C Acid Chloride A->C Activation B Oxalyl Chloride B->C F Monocyclic β-Lactam C->F D Schiff Base D->F Staudinger Cycloaddition E Triethylamine E->F

Figure 2. General workflow for the synthesis of a monocyclic β-lactam via Staudinger cycloaddition.

Protocol 2: General Procedure for the Synthesis of Monocyclic β-Lactams[8]

Step 1: Preparation of the Acid Chloride

  • Reaction Setup: In a flame-dried flask, dissolve N-phthaloylglycine in dry dichloromethane and cool the solution to 0 °C in an ice bath.

  • Addition of Oxalyl Chloride: Add oxalyl chloride dropwise over 30 minutes.

  • Reaction Completion: Stir the reaction mixture at 0 °C for an additional 2 hours.

  • Solvent Removal: Remove the solvent under reduced pressure without heating. The resulting acyl chloride is used in the next step without further purification.

Step 2: Staudinger Cycloaddition

  • Reaction Setup: Dissolve the Schiff base in dry toluene in a flame-dried flask under an argon atmosphere.

  • Addition of Base: Add triethylamine in one portion and heat the solution to 80 °C.

  • Addition of Acid Chloride: Add the previously prepared acid chloride, dissolved in dry toluene, dropwise over 30 minutes.

  • Reaction Completion: Stir the reaction at 80 °C for 1.5–3.5 hours.

  • Work-up and Purification: After cooling, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the monocyclic β-lactam.

Conclusion

This compound and its derivatives are indispensable chiral precursors in the synthesis of high-value pharmaceutical intermediates. The protocols and data presented herein provide a framework for researchers and drug development professionals to utilize these building blocks effectively in the stereoselective synthesis of complex molecules like the Taxol® side chain. The versatility of these serine-derived compounds, coupled with robust synthetic methodologies, will continue to drive innovation in the pharmaceutical industry.

References

Large-Scale Synthesis of Methyl Benzyl-L-serinate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of methyl benzyl-L-serinate, a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals. The featured protocol employs a robust and efficient two-step, one-pot reductive amination of L-serine methyl ester with benzaldehyde. This method is advantageous for its operational simplicity and the use of readily available, cost-effective reagents, making it well-suited for industrial applications. This application note includes a detailed experimental protocol, a summary of quantitative data, and visualizations of the chemical pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex molecules, including peptide analogues and other biologically active compounds. Its defined stereochemistry at the α-carbon makes it an essential component for the stereospecific construction of pharmaceutical agents where biological activity is dependent on the precise three-dimensional arrangement of atoms. The synthesis of this compound on a large scale requires a method that is not only high-yielding but also economically viable and environmentally conscious. The reductive amination of L-serine methyl ester with benzaldehyde presents a practical and scalable approach to meet these demands. This process involves the initial formation of an N-benzylidine imine intermediate, which is subsequently reduced in situ to the desired N-benzyl-L-serine methyl ester.

Chemical Reaction Pathway

The synthesis of this compound proceeds through a two-step, one-pot reaction. The first step is the formation of an N-benzylidine imine from L-serine methyl ester and benzaldehyde. The second step is the in-situ reduction of the imine to the final product.

G cluster_reactants Reactants L_serine_methyl_ester L-Serine Methyl Ester Imine N-benzylidine imine (Intermediate) L_serine_methyl_ester->Imine + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Imine Product This compound Imine->Product Reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_agent->Imine caption Chemical reaction pathway for the synthesis of this compound.

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol details the large-scale synthesis of this compound via reductive amination.

Materials:

  • L-Serine methyl ester hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet

  • Cooling bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Preparation of L-Serine Methyl Ester Free Base:

    • To a suspension of L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 5-10 volumes) in the reaction vessel, add triethylamine (TEA, 1.1 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours.

    • The formation of the free base can be monitored by thin-layer chromatography (TLC).

  • Reductive Amination:

    • To the resulting mixture containing the L-serine methyl ester free base, add benzaldehyde (1.05 eq) in one portion.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 1-2 hours, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 volumes).

    • Combine the organic layers and wash with brine (1 x 2 volumes).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

Experimental Workflow

The following diagram illustrates the key steps in the large-scale synthesis of this compound.

G start Start: L-Serine Methyl Ester Hydrochloride free_base 1. Free Base Formation (TEA, DCM) start->free_base reductive_amination 2. Reductive Amination (Benzaldehyde, NaBH(OAc)₃) free_base->reductive_amination workup 3. Aqueous Work-up (NaHCO₃, Brine) reductive_amination->workup purification 4. Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product caption Experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the large-scale synthesis of this compound.

ParameterValue
Yield Typically 75-85% after purification
Purity >98% (as determined by HPLC and NMR)
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.25 (m, 5H, Ar-H), 3.85 (d, J=12.0 Hz, 1H, Ph-CH₂), 3.75 (d, J=12.0 Hz, 1H, Ph-CH₂), 3.72 (s, 3H, OCH₃), 3.70-3.65 (m, 1H, CH₂OH), 3.60-3.55 (m, 1H, CH₂OH), 3.45 (t, J=5.0 Hz, 1H, α-CH), 2.50 (br s, 1H, OH), 2.20 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ 174.0, 139.0, 128.5, 128.2, 127.3, 64.0, 60.5, 52.5, 52.0
Mass Spectrometry (ESI+) m/z 210.1 [M+H]⁺

Conclusion

The reductive amination protocol described in this application note provides a reliable and scalable method for the large-scale synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and affords the desired product in high yield and purity. This makes it an attractive method for both academic research and industrial production, facilitating the development of novel pharmaceuticals and other valuable chemical entities.

Application Notes and Protocols: Synthesis of Unnatural Amino Acids Using Methyl Benzyl-L-serinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are crucial building blocks in modern drug discovery and chemical biology. Their incorporation into peptides and other bioactive molecules can enhance potency, improve metabolic stability, and introduce novel functionalities.[1][2] Methyl benzyl-L-serinate, a readily available chiral starting material, serves as a versatile precursor for the asymmetric synthesis of a diverse array of UAAs. This document provides detailed application notes and experimental protocols for the synthesis of various UAAs from this compound via two powerful strategies: diastereoselective Michael addition to a dehydroalanine intermediate and metallaphotoredox-catalyzed cross-coupling of a β-bromoalanine intermediate.

Core Concepts and Strategies

The synthetic utility of this compound lies in its Cβ-hydroxyl group, which can be readily transformed into other functional groups, enabling the introduction of a wide variety of side chains. The two primary strategies detailed here leverage this reactivity to generate key intermediates for diversification.

  • Dehydroalanine Intermediate Strategy: The serine hydroxyl group is eliminated to form a dehydroalanine derivative. This α,β-unsaturated amino acid is an excellent Michael acceptor, allowing for the conjugate addition of various nucleophiles to introduce new side chains at the β-position with high diastereoselectivity.[3][4][5]

  • β-Bromoalanine Intermediate Strategy: The hydroxyl group is substituted with a bromine atom to generate a β-bromoalanine derivative. This electrophilic intermediate can then participate in cross-coupling reactions, such as metallaphotoredox-catalyzed coupling with aryl halides, to form carbon-carbon bonds and introduce diverse aromatic and heteroaromatic side chains.[6][7]

Data Presentation

Table 1: Synthesis of Dehydroalanine Intermediate and Subsequent Michael Addition Products
EntryNucleophileProductYield (%)Diastereomeric Ratio (d.r.)
1Thiophenolβ-Phenylthio-alanine derivative>95>95:5
2Benzylamineβ-Benzylamino-alanine derivative85>95:5
3Indoleβ-(Indol-1-yl)-alanine derivative90>99:1
41,2,3-Triazoleβ-(1,2,3-Triazol-1-yl)-alanine derivative88>99% ee

Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and substrates.

Table 2: Synthesis of β-Bromoalanine Intermediate and Subsequent Metallaphotoredox Cross-Coupling Products
EntryAryl HalideProduct (Unnatural Phenylalanine Analog)Yield (%)Enantiomeric Excess (ee)
14-Bromotoluene4-Methyl-phenylalanine derivative85>99%
21-Bromo-4-fluorobenzene4-Fluoro-phenylalanine derivative78>99%
32-Bromopyridine2-Pyridyl-alanine derivative72>99%
45-Bromoindole5-Indolyl-alanine derivative (Tryptophan analog)67>99%

Yields and enantiomeric excess are based on the two-step process from the serine derivative and are representative.[6][7]

Experimental Protocols

Strategy 1: Dehydroalanine Intermediate and Michael Addition

This strategy involves a two-step process: the synthesis of an N-protected dehydroalanine methyl ester from N-protected this compound, followed by the diastereoselective Michael addition of a nucleophile.

Step 1: Synthesis of N-Boc-Dehydroalanine Methyl Ester

This protocol describes a one-pot synthesis of the dehydroalanine ester from N-Boc-L-serine, which is a common precursor. A similar procedure can be adapted for N-protected this compound.

Materials:

  • N-Boc-L-serine (or N-Boc-methyl-L-serinate)

  • Cesium carbonate (Cs₂CO₃)

  • 2-Bromopropane (or other suitable haloalkane for esterification if starting from the free acid)

  • 4 Å molecular sieves

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [5][8]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-L-serine (1.0 mmol), 4 Å molecular sieves (90 mg), and anhydrous DMF (5 mL).

  • Add Cs₂CO₃ (1.5 mmol) to the suspension.

  • Add 2-bromopropane (1.5 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the molecular sieves and inorganic salts.

  • Dilute the filtrate with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: EtOAc/hexane mixture) to afford the N-Boc-dehydroalanine methyl ester.

Step 2: Diastereoselective Michael Addition of a Thiol to N-Boc-Dehydroalanine Methyl Ester

Materials:

  • N-Boc-Dehydroalanine methyl ester

  • Thiophenol (or other thiol nucleophile)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • EtOAc

  • Brine

  • Anhydrous Na₂SO₄

Procedure: [4]

  • Dissolve N-Boc-dehydroalanine methyl ester (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere at room temperature.

  • Add TEA (1.2 mmol).

  • Slowly add a solution of thiophenol (1.1 mmol) in anhydrous THF (5 mL) dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 30 minutes.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired β-phenylthio-alanine derivative.

Strategy 2: β-Bromoalanine Intermediate and Metallaphotoredox Cross-Coupling

This two-step process involves the conversion of a serine derivative to a β-bromoalanine intermediate, followed by a nickel-catalyzed, photoredox-mediated cross-coupling with an aryl halide.[6][7]

Step 1: Synthesis of N-Boc-β-bromo-L-alanine Methyl Ester

This procedure is adapted from the synthesis of related β-haloalanine derivatives.

Materials:

  • N-Boc-L-serine methyl ester

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve N-Boc-L-serine methyl ester (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add PPh₃ (1.2 mmol) and CBr₄ (1.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Add hexane to the residue to precipitate triphenylphosphine oxide.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-β-bromo-L-alanine methyl ester.

Step 2: Metallaphotoredox Cross-Coupling of N-Boc-β-bromo-L-alanine Methyl Ester with an Aryl Bromide

Materials: [6][7]

  • N-Boc-β-bromo-L-alanine methyl ester

  • Aryl bromide (e.g., 4-bromotoluene)

  • Nickel(II) chloride glyme complex (NiCl₂·glyme)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Tris(trimethylsilyl)silane ((TMS)₃SiH)

  • Anhydrous 1,2-Dimethoxyethane (DME)

  • Blue LED light source

Procedure: [6][7]

  • In a glovebox, add NiCl₂·glyme (5 mol%), dtbbpy (5.5 mol%), and the iridium photocatalyst (1 mol%) to an oven-dried vial equipped with a magnetic stir bar.

  • Add the aryl bromide (1.5 mmol), followed by a solution of N-Boc-β-bromo-L-alanine methyl ester (1.0 mmol) in anhydrous DME (5 mL).

  • Add (TMS)₃SiH (1.2 mmol) to the reaction mixture.

  • Seal the vial and remove it from the glovebox.

  • Irradiate the reaction mixture with a blue LED light source with stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired unnatural phenylalanine analog.

Mandatory Visualizations

Synthesis_Workflow_Dehydroalanine Start This compound N_Protection N-Protection (e.g., Boc) Start->N_Protection Dehydroalanine Dehydroalanine Intermediate N_Protection->Dehydroalanine Elimination Michael_Addition Diastereoselective Michael Addition Dehydroalanine->Michael_Addition UAA_Product β-Substituted Unnatural Amino Acid Michael_Addition->UAA_Product Nucleophiles Nucleophiles (R-SH, R-NH2, etc.) Nucleophiles->Michael_Addition

Caption: Workflow for UAA synthesis via a dehydroalanine intermediate.

Synthesis_Workflow_Beta_Bromoalanine Start This compound N_Protection N-Protection (e.g., Boc) Start->N_Protection Beta_Bromoalanine β-Bromoalanine Intermediate N_Protection->Beta_Bromoalanine Bromination Cross_Coupling Metallaphotoredox Cross-Coupling Beta_Bromoalanine->Cross_Coupling UAA_Product Unnatural Phenylalanine Analogs Cross_Coupling->UAA_Product Aryl_Halides Aryl Halides (Ar-Br) Aryl_Halides->Cross_Coupling

Caption: Workflow for UAA synthesis via a β-bromoalanine intermediate.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of a wide range of unnatural amino acids. The two strategies outlined in these application notes, proceeding through either a dehydroalanine or a β-bromoalanine intermediate, provide reliable and efficient pathways to access β-substituted and aromatic UAAs with high stereochemical control. These protocols can be readily adapted by researchers in academia and industry to generate novel amino acid derivatives for applications in drug discovery, peptide science, and materials research.

References

Troubleshooting & Optimization

optimization of reaction time and temperature for methyl benzyl-L-serinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction time and temperature in the synthesis of methyl benzyl-L-serinate.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is typically a two-step process. The first step is the esterification of L-serine to produce L-serine methyl ester, often as a hydrochloride salt. The second step involves the N-benzylation of the L-serine methyl ester, commonly achieved through reductive amination.[1]

Q2: Why is the L-serine methyl ester typically prepared as a hydrochloride salt?

A2: The hydrochloride salt of L-serine methyl ester is often prepared to improve its stability and handling. The salt form can then be neutralized in a subsequent step to liberate the free amine required for the N-benzylation reaction.

Q3: What are the common methods for the N-benzylation of L-serine methyl ester?

A3: A key strategy for N-benzylation is reductive amination.[1] This method involves the reaction of the free amino group of L-serine methyl ester with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired N-benzyl amine.[1]

Q4: What are the critical parameters to control during the synthesis of this compound?

A4: The critical parameters to control include reaction temperature, reaction time, the choice of solvent, the type and amount of reducing agent (for reductive amination), and the stoichiometry of the reactants. Careful control of these parameters is essential for maximizing yield and minimizing the formation of byproducts.

Q5: How can the progress of the reaction be monitored?

A5: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.

Experimental Protocols

Protocol 1: Synthesis of L-Serine Methyl Ester Hydrochloride

This protocol is based on the esterification of L-serine using thionyl chloride in methanol.[2]

Materials:

  • L-serine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0-10 °C using an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled suspension while stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, gradually warm the reaction mixture to 35-40 °C.

  • Maintain the reaction at this temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to induce crystallization of the L-serine methyl ester hydrochloride.

  • Collect the crystalline product by filtration, wash with cold methanol, and dry under vacuum.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol describes the N-benzylation of L-serine methyl ester using benzaldehyde and a reducing agent.

Materials:

  • L-serine methyl ester hydrochloride

  • Triethylamine (or another suitable base)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

  • Suspend L-serine methyl ester hydrochloride in dichloromethane.

  • Add triethylamine to neutralize the hydrochloride and liberate the free amine. Stir for 15-30 minutes.

  • To this mixture, add benzaldehyde.

  • In a separate flask, prepare a solution of the reducing agent (e.g., sodium triacetoxyborohydride) in dichloromethane.

  • Slowly add the reducing agent solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of L-Serine Methyl Ester Hydrochloride

ParameterCondition
Starting MaterialL-Serine
ReagentsThionyl chloride, Methanol
Initial Temperature0-10 °C (during thionyl chloride addition)
Reaction Temperature35-40 °C[2][3]
Reaction Time24-48 hours[2][3]

Table 2: General Reaction Conditions for Reductive Amination of Amino Esters

ParameterGeneral Range/Condition
Substrates L-serine methyl ester, Benzaldehyde
Reducing Agent Sodium triacetoxyborohydride, Sodium cyanoborohydride
Solvent Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol
Temperature Room temperature to 60 °C
Reaction Time 12-72 hours
pH Weakly acidic to neutral

Troubleshooting Guides

Issue 1: Low Yield of L-Serine Methyl Ester Hydrochloride

  • Question: My yield of L-serine methyl ester hydrochloride is consistently low. What are the possible causes and solutions?

  • Answer:

    • Incomplete reaction: The reaction time of 24-48 hours is crucial for driving the esterification to completion.[2][3] Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Moisture contamination: Thionyl chloride reacts vigorously with water. Ensure that all glassware is oven-dried and that anhydrous methanol is used to prevent the decomposition of the reagent.

    • Loss during workup: L-serine methyl ester hydrochloride has some solubility in methanol. Ensure the washing of the crystalline product is done with a minimal amount of cold methanol to reduce losses.

Issue 2: Formation of Side Products in Reductive Amination

  • Question: I am observing significant side products during the reductive amination step. How can I minimize their formation?

  • Answer:

    • Over-alkylation: The formation of a tertiary amine (dibenzylation) can occur. Using a milder reducing agent like sodium triacetoxyborohydride can help to minimize this. Also, using a controlled stoichiometry of benzaldehyde (e.g., 1.0-1.1 equivalents) is important.

    • Reduction of benzaldehyde: The reducing agent can reduce the starting benzaldehyde to benzyl alcohol. Using a selective reducing agent that preferentially reduces the imine over the aldehyde is key. Sodium triacetoxyborohydride is generally effective in this regard.

    • Impure starting materials: Ensure that the L-serine methyl ester and benzaldehyde are of high purity to avoid the introduction of impurities that may lead to side reactions.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am having trouble purifying this compound by column chromatography. What could be the issue?

  • Answer:

    • Co-elution of impurities: If unreacted benzaldehyde or benzyl alcohol is present, it may co-elute with the product. An initial aqueous wash of the crude product can help to remove some of these impurities.

    • Improper solvent system for chromatography: The choice of eluent for column chromatography is critical. A systematic trial of different solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) should be performed on a small scale using TLC to identify the optimal conditions for separation.

    • Product instability on silica gel: While less common, some amino acid derivatives can be sensitive to the acidic nature of silica gel. If this is suspected, using neutral alumina for chromatography or minimizing the time the product is on the column can be beneficial.

Mandatory Visualization

experimental_workflow cluster_esterification Step 1: Esterification cluster_benzylation Step 2: N-Benzylation (Reductive Amination) start L-Serine in Methanol add_socl2 Add Thionyl Chloride (0-10°C) start->add_socl2 react_ester React at 35-40°C (24-48h) add_socl2->react_ester crystallize Cool and Crystallize react_ester->crystallize filter_ester Filter and Dry crystallize->filter_ester ester_product L-Serine Methyl Ester HCl filter_ester->ester_product ester_product_input L-Serine Methyl Ester HCl in DCM ester_product->ester_product_input neutralize Neutralize with Base ester_product_input->neutralize add_benzaldehyde Add Benzaldehyde neutralize->add_benzaldehyde add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃) add_benzaldehyde->add_reducing_agent react_amination React at Room Temp (12-24h) add_reducing_agent->react_amination workup Aqueous Workup react_amination->workup purify Column Chromatography workup->purify final_product This compound purify->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Esterification start->cause1 cause2 Incomplete Reductive Amination start->cause2 cause3 Side Product Formation start->cause3 cause4 Purification Losses start->cause4 sol1 Increase esterification reaction time/temp. Ensure anhydrous conditions. cause1->sol1 sol2 Check reducing agent activity. Increase amination reaction time. Optimize solvent and temperature. cause2->sol2 sol3 Use milder reducing agent (e.g., NaBH(OAc)₃). Control stoichiometry carefully. cause3->sol3 sol4 Optimize chromatography conditions. Minimize handling steps. cause4->sol4

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of Methyl Benzyl-L-serinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl benzyl-L-serinate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Extraction - Incomplete neutralization of the hydrochloride salt.- Hydrolysis of the ester during basic workup.[1][2]- Emulsion formation during extraction.- Ensure the aqueous layer is basic (pH 8-9) before extraction.- Perform the extraction at a lower temperature (0-10 °C) to minimize hydrolysis.[1]- Use a minimal amount of a suitable base (e.g., NaHCO₃, K₂CO₃) and do not prolong the exposure to basic conditions.[3]- To break emulsions, add brine or a small amount of a different organic solvent.
Product is an Oil or Wax and Fails to Crystallize - Presence of impurities that inhibit crystal lattice formation.- Residual solvent.- The compound may naturally be an oil or have a low melting point at the achieved purity.[4]- Attempt purification by column chromatography to remove impurities.- Ensure the product is completely dry by using a high vacuum line for an extended period.- Try co-distillation with a non-polar solvent like toluene to remove residual polar solvents.- If the product is indeed an oil, proceed with chromatographic purification.
Presence of Multiple Spots on TLC After Purification - Incomplete reaction during synthesis.- Degradation of the product (e.g., hydrolysis, self-condensation).[2]- Contamination from starting materials or byproducts.- Re-purify the material using column chromatography with a carefully selected solvent system.- Check the stability of the compound on silica gel by running a TLC plate and letting it sit for an hour before eluting to see if new spots appear.- Ensure all starting materials were consumed before workup by monitoring the reaction with TLC.
Poor Separation During Column Chromatography - Inappropriate solvent system (eluent).- Column overloading.- The compound is unstable on silica gel.- Systematically screen for an optimal solvent system using TLC.- Use a lower ratio of product to silica gel (e.g., 1:50 or 1:100).- Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase silica gel.
Product Purity Decreases Over Time - The free amine is unstable and can undergo self-condensation to form diketopiperazines or oligomers.[2]- Hydrolysis of the methyl ester due to moisture.- Store the purified product as its hydrochloride salt for better long-term stability.[2]- Store the purified free base under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C to -80°C) and protected from light.[5]

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is a yellow, adhesive wax. Is this normal, and how can I purify it?

A1: It is not uncommon for N-benzylated amino acid esters to be obtained as oils or waxy solids, especially if minor impurities are present that disrupt crystallization.[4] If direct crystallization is unsuccessful, the recommended method of purification is column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective.

Q2: What are the most common impurities to look for in the synthesis of this compound?

A2: Common impurities can arise from the starting materials and side reactions. These may include:

  • Unreacted L-serine methyl ester: If the N-benzylation is incomplete.

  • Dibenzylated serine: If an excess of benzylating agent is used.

  • Benzaldehyde or benzyl alcohol: If reductive amination is used for N-benzylation and the reaction or workup is incomplete.

  • Byproducts from protecting groups: If protecting groups like Boc or Cbz are used in the synthesis.[3]

  • Racemized product (D-isomer): This can occur if the reaction conditions involve high temperatures or strong bases.[6]

Q3: How can I effectively remove the hydrochloride salt to get the free amine of this compound for the next reaction step?

A3: To obtain the free amine, the hydrochloride salt is typically neutralized with a base. A common procedure is to dissolve the salt in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash it with a mild aqueous basic solution, such as saturated sodium bicarbonate or a dilute potassium carbonate solution.[3] It is crucial to perform this extraction quickly and at a low temperature to minimize the risk of ester hydrolysis.[1][2] The organic layer should be dried thoroughly (e.g., with anhydrous sodium sulfate) and the solvent evaporated under reduced pressure.

Q4: What are the best storage conditions for purified this compound?

A4: The free base of this compound can be unstable over long periods.[2] For optimal stability, it should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C to -80°C) and protected from light.[5] For long-term storage, converting it back to a stable salt, such as the hydrochloride salt, is a good practice.

Experimental Protocols

Protocol 1: Extraction and Neutralization of this compound Hydrochloride
  • Dissolution: Dissolve the crude this compound hydrochloride in ethyl acetate (10 mL per gram of salt).

  • Neutralization: Transfer the solution to a separatory funnel and add an equal volume of a cold (0-5 °C) saturated aqueous solution of sodium bicarbonate.

  • Extraction: Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Collect the organic layer. Extract the aqueous layer two more times with fresh ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of this compound.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like ethyl acetate), adding silica gel, and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the dried slurry containing the product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 30-40% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Crude this compound HCl dissolve Dissolve in Ethyl Acetate synthesis->dissolve Start neutralize Neutralize with aq. NaHCO3 dissolve->neutralize extract Extract & Dry neutralize->extract chromatography Silica Gel Chromatography extract->chromatography If Impure pure_product Pure Methyl Benzyl-L-serinate extract->pure_product If Pure chromatography->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Assess Purity (TLC/NMR) start->check_purity low_yield Problem: Low Yield check_purity->low_yield Low Yield oily_product Problem: Oily/Waxy Product check_purity->oily_product Oily/Waxy impure Problem: Multiple Spots on TLC check_purity->impure Impure success Pure Product Obtained check_purity->success High Purity cause_hydrolysis Cause: Ester Hydrolysis low_yield->cause_hydrolysis cause_impurities Cause: Residual Impurities oily_product->cause_impurities cause_degradation Cause: Product Degradation impure->cause_degradation solution_extraction Solution: Optimize Extraction pH/Temp cause_hydrolysis->solution_extraction solution_chromatography Solution: Column Chromatography cause_impurities->solution_chromatography solution_repurify Solution: Re-purify with New Conditions cause_degradation->solution_repurify solution_extraction->start Retry solution_chromatography->start Retry solution_repurify->start Retry

Caption: Troubleshooting logic for purifying this compound.

References

how to improve the stability of methyl benzyl-L-serinate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of methyl benzyl-L-serinate solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, presence of oxygen, and the type of solvent used. As an ester and an amino acid derivative, it is susceptible to degradation pathways such as hydrolysis and oxidation.[1][2][3]

Q2: What are the visible signs of degradation in my this compound solution?

A2: Degradation of your solution may be indicated by a change in color (e.g., to off-white or light yellow), a decrease in pH, the formation of precipitates, or a loss of biological activity or chemical purity over time.[4] Regular analytical monitoring is recommended to detect degradation before it becomes visible.

Q3: How should I store my stock solutions of this compound?

A3: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4][5]

Q4: Can I prepare aqueous solutions of this compound?

A4: While this compound can be dissolved in aqueous buffers, its ester linkage is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[1][6] For long-term storage, organic solvents like DMSO are preferred.[4] If aqueous solutions are necessary for your experiment, they should be prepared fresh and used immediately.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Compound Activity Chemical degradation (e.g., hydrolysis of the methyl ester or oxidation).- Confirm proper storage conditions (temperature, light protection).[5] - Prepare fresh solutions before each experiment. - Use high-purity solvents and degas them to remove oxygen. - Consider adding antioxidants to the formulation.[1][3]
Precipitate Formation Poor solubility, aggregation, or degradation products precipitating out of solution.- Ensure the concentration is not above the solubility limit in the chosen solvent. - For aqueous solutions, adjust the pH to improve solubility, but be mindful of hydrolysis. - Filter the solution using a suitable syringe filter. - Consider using a different solvent or a co-solvent system.[[“]]
Change in Solution Color Oxidation or other chemical degradation pathways.- Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Use amber vials or wrap containers in foil to protect from light.[2][8] - Add a chelating agent like EDTA to complex metal ions that can catalyze oxidation.[1][2]
Inconsistent Experimental Results Instability of the compound in the experimental buffer or medium.- Evaluate the stability of this compound directly in your experimental buffer at the working temperature and duration. - Optimize the pH of the buffer for stability.[3][[“]] - Minimize the time the compound spends in the aqueous experimental medium before analysis.

Factors Influencing Stability of this compound Solutions

Factor Effect on Stability Recommendation
pH The ester linkage is prone to hydrolysis under acidic or basic conditions.[1][9]Maintain the pH of aqueous solutions as close to neutral as possible. Use appropriate buffer systems.[3][8]
Temperature Higher temperatures accelerate the rate of chemical degradation.[2][10]Store stock solutions at low temperatures (-20°C or -80°C).[5] Avoid repeated freeze-thaw cycles.
Light Exposure to light, especially UV radiation, can induce photodegradation.[2]Store solutions in amber vials or protect them from light by wrapping containers in foil.[8]
Oxygen The presence of oxygen can lead to oxidative degradation of the molecule.[2][9]Use degassed solvents and consider storing solutions under an inert atmosphere. The addition of antioxidants may be beneficial.[1]
Solvent Protic solvents like water can participate in hydrolysis. The choice of solvent can also affect solubility and aggregation.For long-term storage, use aprotic organic solvents like DMSO.[4] If aqueous solutions are required, prepare them fresh.
Metal Ions Trace metal ions can catalyze oxidative degradation.[1][9]Use high-purity solvents and reagents. Consider adding a chelating agent such as EDTA.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO).

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, amber glass vial.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration. If necessary, gently vortex to dissolve.

  • Inert Atmosphere: If high stability is critical, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes or vials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), ensuring they are protected from light.[4][5]

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
  • Solution Preparation: Prepare a solution of this compound in the solvent or buffer system of interest at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system to determine the initial peak area and purity.

  • Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area of the this compound at each time point to the initial peak area to quantify the extent of degradation over time. The appearance of new peaks can indicate the formation of degradation products.

Visualizations

cluster_degradation Degradation Pathways MBS This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) MBS->Hydrolysis Oxidation Oxidation (O₂, Metal Ions) MBS->Oxidation Degradation_Products Degradation Products (e.g., N-Benzyl-L-Serine, etc.) Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Primary degradation pathways for this compound.

cluster_workflow Stability Improvement Workflow Identify Identify Instability (e.g., loss of activity, precipitation) Control_pH Control pH (Use Buffers) Identify->Control_pH Control_Temp Control Temperature (Low Temp Storage) Identify->Control_Temp Protect_Light Protect from Light (Amber Vials) Identify->Protect_Light Exclude_Oxygen Exclude Oxygen (Inert Gas, Antioxidants) Identify->Exclude_Oxygen Choose_Solvent Choose Appropriate Solvent (e.g., DMSO for stock) Identify->Choose_Solvent Verify Verify Stability (e.g., HPLC analysis) Control_pH->Verify Control_Temp->Verify Protect_Light->Verify Exclude_Oxygen->Verify Choose_Solvent->Verify

Caption: Workflow for troubleshooting and improving solution stability.

References

resolving issues with methyl benzyl-L-serinate solubility

Author: BenchChem Technical Support Team. Date: December 2025

Of course, here is a technical support center with troubleshooting guides and FAQs for resolving issues with methyl benzyl-L-serinate solubility.

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: this compound is a serine derivative.[1][2] Its solubility is highest in Dimethyl Sulfoxide (DMSO), where it is ≥ 100 mg/mL (477.91 mM).[1][2] It also has a reported aqueous solubility of 40 g/L at 25°C.[3] Esterification of amino acids, like serine, generally increases their solubility in non-aqueous organic solvents, which is beneficial for peptide synthesis.[4][5][6][7]

Q2: My this compound appears as a solid-liquid mixture or a waxy solid. Is this normal?

A2: Yes, this is a common appearance for this compound. It is often described as a white waxy solid or an off-white to light yellow solid-liquid mixture.[2][3]

Q3: How should I prepare stock solutions of this compound?

A3: For in vitro studies, it is recommended to use newly opened, non-hygroscopic DMSO to prepare stock solutions, as moisture can significantly impact solubility.[1][2] Once prepared, it is best to aliquot the solution and store it appropriately to avoid degradation from repeated freeze-thaw cycles.[8]

Q4: What are the recommended storage conditions to maintain the compound's integrity and solubility?

A4: For long-term storage of the solid compound, it is recommended to store it at 4°C, protected from light.[2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[1][2][8]

Q5: Can the presence of different enantiomers affect the solubility of serine derivatives?

A5: Yes. For the parent amino acid, serine, a 1:1 mixture of D- and L-enantiomers (a racemic mixture) has significantly lower aqueous solubility than the pure L-serine or D-serine enantiomers.[9] This is due to the formation of stronger hydrogen bonds between the different enantiomers in the crystal lattice.[9] While this specific data is for serine, it is a principle that could potentially apply to its derivatives.

Solubility Data Summary

The following table summarizes the available quantitative data on the solubility of this compound.

SolventConcentration / SolubilityTemperatureNotes
DMSO≥ 100 mg/mL (477.91 mM)[1][2]AmbientUse of newly opened, non-hygroscopic DMSO is recommended.[1][2]
Water (Aqueous)40 g/L[3]25 °C

Troubleshooting Guide

Q1: My this compound is not dissolving completely, even in DMSO. What should I do?

A1: Incomplete dissolution can be caused by several factors. First, ensure the DMSO you are using is new and not hygroscopic, as water content can negatively affect solubility.[1][2] If the problem persists, gentle warming of the solution may help. If you still see particulates, your solution may be supersaturated. In this case, you can try adding a small amount of additional solvent.

start Incomplete Dissolution check_dmso Is DMSO new and non-hygroscopic? start->check_dmso replace_dmso Replace with new DMSO check_dmso->replace_dmso No gentle_warming Apply gentle warming check_dmso->gentle_warming Yes replace_dmso->start add_solvent Add more solvent gentle_warming->add_solvent Still not dissolved dissolved Compound Dissolved gentle_warming->dissolved Dissolved add_solvent->dissolved serinate This compound (Protected Amino Acid) coupling Peptide Coupling Reaction (e.g., with another protected amino acid) serinate->coupling dipeptide Protected Dipeptide coupling->dipeptide deprotection Deprotection Steps (e.g., Hydrogenolysis to remove Benzyl group) dipeptide->deprotection final_product Final Product (Peptide or Drug Candidate) deprotection->final_product

References

troubleshooting guide for methyl benzyl-L-serinate synthesis scale-up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of methyl benzyl-L-serinate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of L-Serine Methyl Ester Hydrochloride (Esterification Step)

Question: We are experiencing a significant drop in yield for the L-serine methyl ester hydrochloride synthesis when scaling up from lab (100 g) to pilot plant (10 kg) scale using thionyl chloride in methanol. What are the likely causes and how can we mitigate this?

Answer:

Scaling up the esterification of L-serine with thionyl chloride in methanol can present several challenges that lead to reduced yield. The primary factors to investigate are temperature control, reagent addition rate, and moisture content.

Potential Causes and Solutions:

  • Poor Temperature Control: The reaction of thionyl chloride with methanol is highly exothermic. On a large scale, inefficient heat dissipation can lead to localized overheating, promoting the formation of byproducts such as dimethyl sulfite and methyl chloride.

    • Solution: Employ a reactor with efficient heat exchange capabilities. Implement a jacketed cooling system and monitor the internal temperature closely using a calibrated probe. A slower, controlled addition of thionyl chloride is crucial.

  • Suboptimal Reagent Addition: A rapid addition of thionyl chloride can lead to an uncontrolled exotherm and increased byproduct formation.

    • Solution: Use a calibrated dosing pump for the slow, subsurface addition of thionyl chloride. Maintain the reaction temperature between 0-10°C during the addition. After the addition is complete, allow the reaction to slowly warm to the desired reaction temperature (e.g., 35-40°C)[1].

  • Presence of Moisture: Thionyl chloride reacts violently with water to produce SO2 and HCl, which will not participate in the desired esterification.

    • Solution: Ensure all glassware and reactors are thoroughly dried before use. Use anhydrous methanol and handle L-serine in a low-humidity environment to prevent moisture absorption.

  • Incomplete Reaction: Insufficient reaction time can lead to incomplete conversion of the starting material.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). A typical reaction time at 35-40°C is between 24-48 hours[1].

Issue 2: High Levels of Impurities in the Final this compound Product

Question: Our final product after N-benzylation and purification shows significant impurities that were not prominent at the lab scale. What are the potential sources of these impurities and how can we improve the purity of our product?

Answer:

The impurity profile of this compound can be affected by several factors during scale-up, including side reactions during N-benzylation, incomplete reactions, and issues with the work-up and purification.

Potential Impurities and Mitigation Strategies:

  • Over-benzylation: The hydroxyl group of the serine backbone can also be benzylated, leading to the formation of the O-benzyl derivative.

    • Solution: Carefully control the stoichiometry of the benzylating agent. Using a protecting group for the hydroxyl group of L-serine prior to N-benzylation can prevent this side reaction.

  • Racemization: The chiral center of the amino acid can be susceptible to racemization under harsh reaction conditions (e.g., high temperatures or extreme pH).

    • Solution: Maintain mild reaction conditions. For instance, in reductive amination, control the temperature during imine formation and reduction. Chiral HPLC analysis is recommended to monitor the enantiomeric purity of the product[2].

  • Incomplete Deprotection: If protecting groups are used, their incomplete removal will result in impurities.

    • Solution: Optimize the deprotection step by ensuring sufficient reaction time and appropriate reagent stoichiometry. Monitor the reaction to completion by TLC or HPLC.

  • Residual Solvents and Reagents: Inefficient purification at a larger scale can leave residual solvents or unreacted starting materials in the final product.

    • Solution: Optimize the crystallization or chromatography purification method for the scaled-up batch size. Ensure adequate drying of the final product under vacuum.

Issue 3: Difficulty in Crystallizing the Final Product

Question: We are struggling to induce crystallization of this compound at a larger scale, and when it does crystallize, the product is often an oil or a sticky solid. What can we do to improve the crystallization process?

Answer:

Crystallization challenges at scale are common for amino acid derivatives, which can be prone to forming oils or amorphous solids. The key is to carefully control the crystallization conditions.

Troubleshooting Crystallization:

  • Solvent System Selection: The choice of solvent is critical for successful crystallization.

    • Solution: Conduct a solvent screen at a small scale to identify a suitable solvent or solvent mixture that provides good solubility at elevated temperatures and poor solubility at lower temperatures. Common solvent systems for amino acid derivatives include ethyl acetate/heptane, isopropanol/water, and dichloromethane/diethyl ether.

  • Supersaturation Control: Uncontrolled or rapid cooling can lead to oiling out or the formation of fine, difficult-to-filter crystals.

    • Solution: Implement a controlled cooling profile. A slow, linear cooling rate often promotes the growth of larger, more well-defined crystals. Seeding the supersaturated solution with a small amount of crystalline material can also help to control the nucleation process.

  • Purity of the Material: Impurities can inhibit crystallization or lead to the formation of an oil.

    • Solution: Ensure the material to be crystallized is of high purity. If necessary, an initial purification step by column chromatography may be required.

  • Agitation: The stirring rate can influence crystal size and morphology.

    • Solution: Optimize the agitation speed to ensure good mixing without causing excessive crystal breakage (which can lead to a wider particle size distribution).

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the scale-up of this compound?

A1: A common and scalable route involves three main steps:

  • Esterification of L-serine: L-serine is reacted with methanol in the presence of an acid catalyst, such as thionyl chloride or HCl gas, to form L-serine methyl ester hydrochloride[1].

  • Protection of the Hydroxyl Group (Optional but Recommended for High Purity): The hydroxyl group of L-serine methyl ester can be protected, for example, as a tert-butyl ether, to prevent side reactions during N-benzylation.

  • N-Benzylation: The amino group of the serine ester is then benzylated. A common method for this is reductive amination, which involves reacting the amino ester with benzaldehyde to form an imine, followed by in-situ reduction with a reducing agent like sodium borohydride.

Q2: What are the critical process parameters to monitor during the esterification with thionyl chloride?

A2: The most critical parameters are:

  • Temperature: Due to the exothermic nature of the reaction, strict temperature control is essential to prevent byproduct formation.

  • Rate of Thionyl Chloride Addition: A slow and controlled addition is necessary to manage the exotherm.

  • Moisture Content: The reaction should be carried out under anhydrous conditions.

Q3: How can I monitor the progress of the N-benzylation reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, you would typically spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture) to track the disappearance of the starting material and the appearance of the product. HPLC provides a more quantitative measure of the conversion.

Q4: What are the safety precautions for handling thionyl chloride on a large scale?

A4: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. When handling it on a large scale, the following precautions are essential:

  • Work in a well-ventilated area, preferably in a fume hood or a contained system.

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ensure all equipment is dry and free from moisture.

  • Have an appropriate quenching agent and a spill kit readily available. For example, a caustic scrubber can be used to neutralize the acidic off-gases (HCl and SO2) produced during the reaction.

Data Presentation

Table 1: Effect of Reaction Time on the Yield of L-Serine Methyl Ester Hydrochloride

L-Serine (kg)Methanol (L)Thionyl Chloride (kg)Reaction Temperature (°C)Reaction Time (h)Yield (%)
2007003303824~85
2007003303848>95

Data adapted from a patent describing a similar process[1].

Experimental Protocols

Protocol 1: Synthesis of L-Serine Methyl Ester Hydrochloride (Pilot Scale)

  • Reactor Setup: Charge a clean, dry, 1000 L glass-lined reactor with 700 L of anhydrous methanol.

  • Charging L-Serine: Add 200 kg of L-serine to the reactor with agitation.

  • Cooling: Cool the suspension to 10°C using a jacketed cooling system.

  • Thionyl Chloride Addition: Slowly add 330 kg of thionyl chloride to the reactor via a dosing pump over a period of 8-10 hours, maintaining the internal temperature below 15°C.

  • Reaction: After the addition is complete, slowly raise the temperature to 38°C and maintain it for 48 hours. Monitor the reaction progress by HPLC.

  • Crystallization and Isolation: Once the reaction is complete, cool the mixture to 0-5°C to induce crystallization. The product is then isolated by centrifugation, washed with cold methanol, and dried under vacuum at 60°C for 10 hours[1].

Mandatory Visualization

Synthesis_Workflow cluster_esterification Esterification cluster_benzylation N-Benzylation cluster_purification Purification l_serine L-Serine esterification Esterification (MeOH, SOCl2) l_serine->esterification serine_ester_hcl L-Serine Methyl Ester HCl esterification->serine_ester_hcl reductive_amination Reductive Amination (e.g., NaBH4) serine_ester_hcl->reductive_amination benzaldehyde Benzaldehyde benzaldehyde->reductive_amination final_product This compound reductive_amination->final_product crystallization Crystallization final_product->crystallization pure_product Pure this compound crystallization->pure_product Troubleshooting_Low_Yield start Low Yield in Esterification Step q1 Was the temperature controlled during SOCl2 addition? start->q1 sol1 Implement efficient cooling and slow addition rate. q1->sol1 No q2 Was anhydrous methanol used? q1->q2 Yes a1_yes Yes a1_no No end Yield Improved sol1->end sol2 Use anhydrous solvents and dry glassware thoroughly. q2->sol2 No q3 Was the reaction monitored to completion? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Increase reaction time and monitor by HPLC/TLC. q3->sol3 No q3->end Yes a3_yes Yes a3_no No sol3->end Byproduct_Formation serine_ester L-Serine Methyl Ester n_benzylation Desired N-Benzylation serine_ester->n_benzylation o_benzylation Side Reaction: O-Benzylation serine_ester->o_benzylation benzyl_bromide Benzyl Bromide (Excess) benzyl_bromide->n_benzylation benzyl_bromide->o_benzylation base Base base->n_benzylation base->o_benzylation product This compound n_benzylation->product byproduct O-Benzyl Impurity o_benzylation->byproduct

References

Validation & Comparative

A Comparative Guide to the Purity Validation of Methyl Benzyl-L-Serinate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral building blocks like methyl benzyl-L-serinate is critical in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the enantiomeric and chemical purity assessment of such amino acid derivatives.[1][2] This guide provides a comparative analysis of the HPLC method against other analytical techniques, supported by experimental protocols and data, to assist researchers in selecting the most suitable validation strategy.

Comparative Analysis of Purity Validation Methods

The purity of this compound is primarily assessed for two types of impurities: chemical impurities (e.g., starting materials, by-products) and enantiomeric impurities (the D-enantiomer).[4] While chiral HPLC is a dominant method, other techniques offer alternative or complementary information.

Analytical Method Principle Advantages Limitations Typical Purity Range Determined
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High resolution and sensitivity for enantiomers; simultaneous quantification of chemical and enantiomeric impurities.[1][4]Method development can be complex and column selection is empirical.[2]98.0% - >99.9%
Gas Chromatography (GC) Separation of volatile derivatives based on their boiling points and interactions with the stationary phase.High efficiency and sensitivity, especially for volatile compounds.[5]Requires derivatization to increase volatility and thermal stability; potential for racemization during derivatization.[6]97.0% - 99.5%
¹H NMR with Chiral Shift Reagent A chiral lanthanide shift reagent complexes with the enantiomers, inducing diastereotopic shifts in their proton signals, allowing for quantification.Rapid analysis without chromatographic separation; provides structural information.Lower sensitivity compared to chromatographic methods; reagent may cause line broadening.95.0% - 99.0%
Polarimetry Measures the rotation of plane-polarized light caused by a chiral compound in solution.Fast and non-destructive; provides a measure of bulk enantiomeric excess.Not suitable for detecting trace enantiomeric impurities; insensitive to chemical impurities that are not optically active.[7]Provides enantiomeric excess, not absolute purity.

Table 1: Comparison of Analytical Methods for this compound Purity Validation.

Experimental Protocol: Chiral HPLC Method

This protocol outlines a typical chiral HPLC method for the validation of this compound purity. The use of a polysaccharide-based chiral stationary phase is common for the separation of amino acid derivatives.[1][3][4]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

2. System Suitability:

  • Tailing Factor: For the L-enantiomer peak, the tailing factor should be ≤ 2.0.

  • Resolution: The resolution between the L- and D-enantiomer peaks should be ≥ 1.5.

  • Relative Standard Deviation (RSD): For six replicate injections of the standard solution, the RSD for the peak area of the L-enantiomer should be ≤ 2.0%.

3. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a solution of racemic this compound to determine the retention times of the D- and L-enantiomers.

  • Inject the sample solution.

  • Identify and integrate the peaks corresponding to the L-enantiomer, D-enantiomer, and any other impurities.

  • Calculate the percentage purity and the enantiomeric excess (e.e.) using the peak areas.

Calculation of Purity:

  • Chemical Purity (%) = (Area of L-enantiomer peak / Sum of all peak areas) x 100

  • Enantiomeric Purity (e.e. %) = [(Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer)] x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity validation process for this compound.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting SamplePrep Sample Dissolution (1 mg/mL in Mobile Phase) SampleInjection Inject Sample SamplePrep->SampleInjection StandardPrep Racemic Standard Preparation RacemicInjection Inject Racemic Standard (Identify Enantiomer Peaks) StandardPrep->RacemicInjection HPLCEquilibration HPLC System Equilibration (Stable Baseline) SystemSuitability System Suitability Test (Resolution, Tailing) HPLCEquilibration->SystemSuitability SystemSuitability->RacemicInjection If Pass RacemicInjection->SampleInjection DataAcquisition Data Acquisition (Chromatogram) SampleInjection->DataAcquisition PeakIntegration Peak Integration (Area Measurement) DataAcquisition->PeakIntegration Calculation Calculate Purity & Enantiomeric Excess PeakIntegration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Validation of this compound.

This guide provides a framework for the purity validation of this compound, emphasizing the robust capabilities of chiral HPLC. For regulatory submissions, a fully validated method according to ICH guidelines is essential, encompassing specificity, linearity, accuracy, precision, and robustness.

References

A Comparative Analysis of Protecting Groups for L-Serine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for the trifunctional amino acid L-serine is a critical determinant of success in complex synthetic endeavors, particularly in peptide synthesis and the development of novel therapeutics. This guide provides a comprehensive comparison of commonly employed protecting groups for the amino, carboxyl, and hydroxyl functionalities of L-serine, with a focus on their performance, stability, and deprotection protocols, supported by available experimental data.

L-serine's reactive side chain hydroxyl group, in addition to its α-amino and α-carboxyl groups, necessitates a robust and orthogonal protection strategy to prevent unwanted side reactions during synthetic transformations. The choice of protecting groups significantly impacts reaction yields, purity of the final product, and the overall efficiency of the synthetic route. This comparison guide aims to facilitate an informed selection process by presenting a detailed analysis of the most widely used protecting groups.

Amino Group Protection

The protection of the α-amino group is the first crucial step in activating L-serine for peptide coupling or other modifications. The most prevalent amino-protecting groups are the acid-labile tert-butyloxycarbonyl (Boc) group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyloxycarbonyl (Cbz) group, which is typically removed by hydrogenolysis.

Protecting GroupStructureReagents for ProtectionTypical YieldDeprotection ConditionsKey AdvantagesKey Disadvantages
Boc -(C=O)O-C(CH₃)₃Di-tert-butyl dicarbonate ((Boc)₂O)>90%[1]Trifluoroacetic acid (TFA) in CH₂Cl₂Robust, widely used in solid-phase peptide synthesis (SPPS)Requires strong acid for removal, which can affect other acid-sensitive groups
Fmoc -(C=O)O-CH₂-(C₁₃H₉)Fmoc-OSu or Fmoc-ClHigh20% Piperidine in DMFMild, base-labile deprotection, orthogonal to acid-labile groupsFmoc-protected amino acids can be expensive
Cbz -(C=O)O-CH₂-C₆H₅Benzyl chloroformate (Cbz-Cl)~86% (for serine benzyl ester)[2]Catalytic hydrogenolysis (e.g., H₂/Pd-C)Stable to a wide range of conditions, easily removed by hydrogenationNot suitable for molecules with other reducible functional groups
Experimental Protocol: Boc Protection of L-Serine

This protocol describes the synthesis of Boc-L-serine.

Materials:

  • L-serine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate or sodium hydrogen carbonate

  • Water

  • Organic solvent (e.g., ethyl acetate)

  • Acid for pH adjustment (e.g., citric acid)

Procedure:

  • Dissolve L-serine in an aqueous solution of sodium carbonate or sodium hydrogen carbonate.

  • Add (Boc)₂O to the solution in batches while stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Once the reaction is complete, extract the aqueous solution with an organic solvent to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to a low pH with an acid like citric acid to precipitate the Boc-L-serine.

  • Filter the precipitate, wash with cold water, and dry under vacuum.[1]

Hydroxyl Group Protection

The hydroxyl group of the serine side chain is nucleophilic and requires protection to prevent O-acylation during peptide coupling and other reactions. Common protecting groups for the hydroxyl function include the tert-butyl (tBu) ether, the benzyl (Bzl) ether, and the trityl (Trt) ether.

Protecting GroupStructureReagents for ProtectionTypical YieldDeprotection ConditionsKey AdvantagesKey Disadvantages
tert-Butyl (tBu) -C(CH₃)₃Isobutylene, H₂SO₄ (catalyst)GoodStrong acid (e.g., TFA)Stable to a wide range of conditions, orthogonal to FmocRequires harsh acidic conditions for removal
Benzyl (Bzl) -CH₂-C₆H₅Benzyl bromide (BnBr), NaHGoodCatalytic hydrogenolysis (H₂/Pd-C) or strong acid (HF)Stable to both acidic and basic conditions used in Fmoc-SPPSHydrogenolysis is not compatible with sulfur-containing residues
Trityl (Trt) -C(C₆H₅)₃Trityl chloride (Trt-Cl), pyridineGoodMild acid (e.g., 1% TFA in CH₂Cl₂)Easily cleaved under mild acidic conditions, allowing for selective deprotectionSterically bulky, which can sometimes hinder coupling reactions
Experimental Protocol: Trityl Protection of the Hydroxyl Group of Fmoc-L-Serine

This protocol outlines the protection of the side chain hydroxyl group of Fmoc-L-serine.

Materials:

  • Fmoc-L-serine

  • Trityl chloride (Trt-Cl)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve Fmoc-L-serine in anhydrous dichloromethane and cool the solution in an ice bath.

  • Add pyridine to the solution.

  • Slowly add a solution of trityl chloride in dichloromethane.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water, aqueous acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by chromatography if necessary.

Carboxyl Group Protection

Protection of the α-carboxyl group is often necessary to prevent its participation in unwanted reactions, particularly in solution-phase peptide synthesis. The most common protecting groups are simple esters, such as methyl, ethyl, and benzyl esters.

Protecting GroupStructureReagents for ProtectionTypical YieldDeprotection ConditionsKey AdvantagesKey Disadvantages
Methyl Ester -OCH₃Methanol, HCl (gas)HighSaponification (e.g., NaOH, H₂O)Simple to introduce and removeBasic hydrolysis can be harsh on other functional groups
Ethyl Ester -OCH₂CH₃Ethanol, HCl (gas)HighSaponification (e.g., NaOH, H₂O)Similar to methyl ester, with slightly different propertiesAlso relies on basic hydrolysis for removal
Benzyl Ester -OCH₂-C₆H₅Benzyl alcohol, HCl (gas) or DCC/DMAPHighCatalytic hydrogenolysis (H₂/Pd-C)Removable under neutral conditions, orthogonal to many other groupsNot suitable for molecules with other reducible functionalities
Experimental Protocol: Benzyl Esterification of L-Serine

This protocol describes the formation of L-serine benzyl ester.

Materials:

  • L-serine

  • Benzyl alcohol

  • Thionyl chloride (SOCl₂) or gaseous HCl

Procedure:

  • Suspend L-serine in a large excess of benzyl alcohol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise (or bubble gaseous HCl through the mixture).

  • Allow the reaction to warm to room temperature and stir until the L-serine has completely dissolved.

  • Remove the excess benzyl alcohol under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the L-serine benzyl ester hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry.

Orthogonal Protection Strategies

In the synthesis of complex molecules like peptides, an orthogonal protection strategy is essential. This allows for the selective removal of one protecting group in the presence of others. The most widely used orthogonal strategy in solid-phase peptide synthesis is the Fmoc/tBu approach.[3][4] In this strategy, the α-amino group is protected with the base-labile Fmoc group, while the side chains of reactive amino acids, including the hydroxyl group of serine, are protected with acid-labile groups like tert-butyl.[3][4] This allows for the iterative deprotection of the N-terminus and coupling of the next amino acid without affecting the side-chain protection, which is only removed at the final cleavage step with a strong acid like TFA.

Orthogonal_Strategy cluster_synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Start Fmoc-Ser(tBu)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Couple next Fmoc-AA-OH Deprotection->Coupling Repeat Repeat cycle Coupling->Repeat n times Repeat->Deprotection Cleavage Final Cleavage (TFA cocktail) Repeat->Cleavage Final cycle Peptide Free Peptide Cleavage->Peptide

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.

Signaling Pathways and Experimental Workflows in Drug Development

The choice of protecting groups for L-serine can have downstream implications in drug development, particularly when serine-containing peptides are investigated for their role in signaling pathways. For instance, a common post-translational modification is the phosphorylation of serine residues, which is a key event in many signaling cascades. The ability to selectively deprotect the serine hydroxyl group on a solid support allows for site-specific phosphorylation, enabling the synthesis of phosphopeptides to probe these pathways.

Signaling_Pathway_Probe cluster_synthesis Synthesis of Phosphopeptide Probe cluster_application Application in Signaling Pathway Study Start Protected Peptide-Resin with Fmoc-Ser(Trt)-OH Trt_Deprotection Selective Trt Deprotection (Mild Acid) Start->Trt_Deprotection Phosphorylation On-Resin Phosphorylation Trt_Deprotection->Phosphorylation Global_Deprotection Global Deprotection and Cleavage Phosphorylation->Global_Deprotection Phosphopeptide Purified Phosphopeptide Global_Deprotection->Phosphopeptide Kinase_Assay Kinase Activity Assay Phosphopeptide->Kinase_Assay Substrate Antibody_Binding Phospho-specific Antibody Binding Phosphopeptide->Antibody_Binding Antigen Cell_Signaling Cellular Signaling Pathway Modulation Phosphopeptide->Cell_Signaling Probe

Caption: Workflow for synthesizing a phosphopeptide probe.

References

A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized Methyl Benzyl-L-Serinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis of chiral molecules such as methyl benzyl-L-serinate. This guide provides a comprehensive comparison of the three primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is evaluated based on its performance, with supporting experimental data and detailed protocols to aid in the selection of the most suitable technique for your specific needs.

Method Comparison at a Glance

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the need for derivatization. The following table summarizes the key performance characteristics of each technique.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral capillary column.Diastereomeric interaction with a chiral auxiliary leading to distinct NMR signals.
Sample Preparation Often direct injection, but derivatization may be needed for detection.Derivatization to volatile and thermally stable derivatives is mandatory.[1][2]Can be direct, but often requires a chiral solvating or derivatizing agent.[3][4]
Sensitivity High (ng to pg)Very High (pg to fg)Lower (mg to µg)
Accuracy & Precision HighHighModerate to High
Throughput Moderate to HighHighLow to Moderate
Instrumentation Cost HighModerateVery High
Development Effort Moderate to High (method development can be time-consuming)High (derivatization and method development)Low to Moderate
Key Advantage Broad applicability and direct analysis of enantiomers.[5][6]Excellent resolution and sensitivity.[1][7]Rapid analysis without chromatographic separation.[3][8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[6][9] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly popular and effective for the separation of a wide range of chiral compounds, including amino acid derivatives.[9]

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric excess of this compound using Chiral HPLC.

Materials:

  • This compound sample

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Chiral HPLC column (e.g., Daicel Chiralcel OD-H or equivalent polysaccharide-based CSP)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 90:10 (v/v) Hexane:Isopropanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will be separated and detected as distinct peaks. The enantiomeric excess is calculated from the peak areas of the L- and D-enantiomers using the formula: ee (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100

Representative Data: Chiral HPLC

The following table presents representative data for the chiral separation of an N-protected serine methyl ester, which is structurally similar to this compound.

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
D-Serine derivative8.515,000\multirow{2}{*}{2.1}
L-Serine derivative10.21,485,000

Note: This data is representative and actual retention times and resolution may vary depending on the specific column, instrumentation, and experimental conditions.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Synthesized This compound dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc Chiral HPLC System (CSP Column) filter->hplc detector UV Detector hplc->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculation ee Calculation integration->calculation

Chiral HPLC Workflow

Chiral Gas Chromatography (GC)

Chiral GC is another highly effective method for enantiomeric excess determination, known for its high resolution and sensitivity.[1][7] A key requirement for GC analysis is that the analyte must be volatile and thermally stable.[10] Since amino acid esters like this compound are not sufficiently volatile, a derivatization step is necessary.[1][2] This typically involves acylation of the amino group and esterification of the carboxyl group if it were free.

Experimental Protocol: Chiral GC

Objective: To determine the enantiomeric excess of this compound via Chiral GC after derivatization.

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (anhydrous)

  • Chiral GC column (e.g., Chirasil-Val or equivalent)

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of the this compound sample in 200 µL of anhydrous dichloromethane in a vial.

    • Add 50 µL of trifluoroacetic anhydride (TFAA).

    • Seal the vial and heat at 100 °C for 1 hour.

    • After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent (e.g., dichloromethane) for GC analysis.

  • Chromatographic Conditions:

    • Column: Chirasil-Val (25 m x 0.25 mm ID, 0.16 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program: Start at 90 °C, hold for 2 min, then ramp to 180 °C at 4 °C/min.

    • Injector Temperature: 220 °C

    • Detector Temperature (FID): 250 °C

    • Injection: 1 µL, split ratio 50:1

  • Analysis: The derivatized enantiomers are separated on the chiral column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Representative Data: Chiral GC

The following table shows representative data for the chiral GC separation of a derivatized serine ester.

Enantiomer DerivativeRetention Time (min)Peak AreaResolution (Rs)
D-Serine derivative15.28,500\multirow{2}{*}{2.5}
L-Serine derivative15.8941,500

Note: This data is representative. Actual retention times and resolution will depend on the specific derivatization, column, and GC conditions.

gc_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Synthesized This compound derivatize Derivatization (e.g., with TFAA) sample->derivatize dissolve Dissolve in Solvent derivatize->dissolve gc Chiral GC System (Chirasil-Val Column) dissolve->gc detector FID/MS Detector gc->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculation ee Calculation integration->calculation

Chiral GC Workflow

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach for determining enantiomeric excess without the need for chromatographic separation.[3] This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers. This results in the differentiation of their signals in the NMR spectrum, allowing for direct quantification by integration.[3][4]

Experimental Protocol: Chiral NMR

Objective: To determine the enantiomeric excess of this compound using ¹H NMR spectroscopy with a chiral solvating agent.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • Chiral solvating agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the this compound sample into an NMR tube.

    • Add approximately 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of the chiral solvating agent (TFAE) to the NMR tube.

    • Gently mix the contents and acquire another ¹H NMR spectrum.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Analysis:

    • Identify a well-resolved proton signal of the this compound that shows separation into two distinct signals (one for each enantiomer) in the presence of the CSA.

    • Integrate the two signals. The enantiomeric excess is calculated from the integration values: ee (%) = [ (IntegralL - IntegralD) / (IntegralL + IntegralD) ] x 100

Representative Data: Chiral NMR

The following table provides hypothetical data for the ¹H NMR analysis of a serine derivative in the presence of a chiral solvating agent.

SignalChemical Shift (ppm) without CSAChemical Shift (ppm) with CSAIntegration
O-Methyl Protons (L-enantiomer)\multirow{2}{*}{3.75 (s)}3.78 (s)98.5
O-Methyl Protons (D-enantiomer)3.80 (s)1.5

Note: The actual chemical shift separation (Δδ) will depend on the specific analyte, the chiral solvating agent used, and their concentrations.

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing sample Synthesized This compound dissolve Dissolve in CDCl₃ sample->dissolve add_csa Add Chiral Solvating Agent dissolve->add_csa nmr NMR Spectrometer add_csa->nmr spectrum ¹H NMR Spectrum nmr->spectrum integration Signal Integration spectrum->integration calculation ee Calculation integration->calculation

Chiral NMR Workflow

Conclusion

The assessment of enantiomeric excess for synthesized this compound can be reliably performed using Chiral HPLC, Chiral GC, or Chiral NMR spectroscopy.

  • Chiral HPLC is often the method of choice due to its broad applicability and the potential for direct analysis without derivatization.

  • Chiral GC offers superior resolution and sensitivity but necessitates a derivatization step, which adds to the sample preparation time.

  • Chiral NMR provides a rapid and non-separative method for ee determination, which can be advantageous for quick screening, although it generally has lower sensitivity compared to chromatographic techniques.

The selection of the most appropriate method will be guided by the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the available analytical instrumentation. For routine and high-precision analysis, Chiral HPLC and Chiral GC are the preferred methods, while Chiral NMR serves as an excellent tool for rapid process monitoring and screening.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Benzyl-L-Serinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development and manufacturing of chiral active pharmaceutical ingredients (APIs), the accurate quantification of enantiomeric purity is paramount. Methyl benzyl-L-serinate, as a chiral building block, requires rigorous analytical control to ensure the stereochemical integrity of the final drug product. Cross-validation of analytical methods is a critical step to guarantee the reliability and consistency of these purity assessments across different analytical platforms. This guide provides an objective comparison of common analytical techniques for the analysis of this compound, supported by representative experimental data and detailed methodologies.

The Imperative of Cross-Validation in Chiral Analysis

The enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs. Cross-validation, the process of comparing results from two or more distinct analytical methods, ensures the interchangeability and reliability of data, which is crucial for quality control and regulatory submissions. An effective cross-validation study provides confidence that the reported purity of a chiral intermediate like this compound is accurate and reproducible, irrespective of the analytical technique employed.

Comparison of Analytical Techniques

The selection of an analytical method for the enantiomeric analysis of this compound depends on various factors, including the required sensitivity, resolution, analysis time, and the nature of the sample matrix. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

While direct comparative and cross-validation data for this compound is not extensively available in public literature, this guide presents typical performance characteristics for these techniques based on the analysis of structurally similar chiral compounds, such as N-protected amino acid esters and other pharmaceutical agents. This information serves as a valuable benchmark for what can be expected when developing and cross-validating methods for this compound.

Table 1: Comparison of Quantitative Performance Parameters for Chiral Analytical Methods (Representative Data for Analogous Compounds)

ParameterChiral HPLC-UVChiral GC-FIDChiral SFC-UVChiral CE-UV
Linearity (R²) > 0.999[1]> 0.999> 0.99> 0.998[1]
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%85 - 115%[1]
Precision (RSD%) < 2.0%< 5.0%< 3.0%< 5.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[2]1 - 10 pg on column[3]~0.1 µg/mL0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL[4]5 - 50 pg on column~0.5 µg/mL0.5 - 5.0 µg/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for each of the discussed techniques for the analysis of a chiral N-protected amino acid ester like this compound.

Chiral High-Performance Liquid Chromatography (HPLC-UV)

Chiral HPLC is a robust and widely used technique for the separation of enantiomers. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at a wavelength where the analyte has sufficient absorption (e.g., 210 nm or 254 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent to a suitable concentration (e.g., 1 mg/mL).

Chiral Gas Chromatography (GC-FID)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acid esters, derivatization is often required to increase their volatility.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm, 0.16 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 1 minute, then ramping to 200 °C at 5 °C/min.

  • Injector and Detector Temperature: 250 °C.

  • Sample Preparation and Derivatization: The sample is dissolved in a suitable solvent. A two-step derivatization is common for amino acids: esterification of the carboxylic acid group followed by acylation of the amino group (e.g., with trifluoroacetic anhydride).[3]

Chiral Supercritical Fluid Chromatography (SFC-UV)

SFC is a "green" alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase component. It often provides faster separations with higher efficiency.

  • Instrumentation: An analytical SFC system with a back-pressure regulator, column oven, and UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-3, 150 x 4.6 mm, 3 µm).

  • Mobile Phase: A gradient of a modifier (e.g., methanol or ethanol) in supercritical CO₂. A basic or acidic additive (e.g., 0.1% isopropylamine) may be added to the modifier to improve peak shape.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV absorbance at an appropriate wavelength.

  • Sample Preparation: The sample is dissolved in the modifier or a compatible solvent.

Chiral Capillary Electrophoresis (CE-UV)

CE is a high-resolution separation technique that requires minimal sample and solvent consumption. Chiral separations are achieved by adding a chiral selector to the background electrolyte.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer at pH 2.5) containing a chiral selector. Cyclodextrins are commonly used chiral selectors for amino acid derivatives.

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV absorbance at a suitable wavelength.

  • Sample Preparation: The sample is dissolved in water or the BGE.

Cross-Validation Workflow and Visualization

A systematic workflow is essential for a robust cross-validation of analytical methods. The following diagram illustrates a typical process for comparing a primary analytical method with a secondary, orthogonal method for the analysis of this compound.

cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Study Design cluster_2 Phase 3: Sample Analysis & Data Comparison cluster_3 Phase 4: Evaluation & Conclusion Dev1 Develop & Validate Primary Method (e.g., Chiral HPLC) Design Define Acceptance Criteria (e.g., % Difference in Purity) Dev1->Design Dev2 Develop & Validate Secondary Method (e.g., Chiral SFC) Dev2->Design Samples Prepare Sample Set (e.g., Pure Enantiomers, Racemate, Spiked Samples) Design->Samples Analysis1 Analyze Samples with Primary Method Samples->Analysis1 Analysis2 Analyze Samples with Secondary Method Samples->Analysis2 Compare Compare Results (e.g., Enantiomeric Purity, Impurity Profile) Analysis1->Compare Analysis2->Compare Evaluate Evaluate Against Acceptance Criteria Compare->Evaluate Conclusion Conclusion on Method Equivalence Evaluate->Conclusion

Caption: A workflow for the cross-validation of two analytical methods for chiral purity analysis.

Conclusion

The cross-validation of analytical methods is a non-negotiable aspect of quality control in pharmaceutical development, particularly for chiral compounds like this compound. While Chiral HPLC remains a widely adopted and robust technique, orthogonal methods such as Chiral GC, SFC, and CE offer distinct advantages in terms of speed, efficiency, and reduced solvent consumption. By employing a systematic cross-validation approach, researchers and drug development professionals can ensure the accuracy, reliability, and interchangeability of their analytical data, thereby safeguarding the quality and efficacy of the final pharmaceutical product. The selection of the most appropriate methods for cross-validation should be based on a thorough evaluation of the analyte's properties, the desired performance characteristics, and the available instrumentation.

References

A Comparative Guide to the Synthesis of Methyl Benzyl-L-serinate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. Methyl benzyl-L-serinate, a key intermediate in the synthesis of various pharmaceutical compounds and peptidomimetics, can be prepared through several synthetic routes. This guide provides an objective comparison of the most common methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable pathway for your research needs.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound derivatives is often a trade-off between yield, purity, reaction time, and the handling of hazardous reagents. Below is a summary of the key quantitative data for the primary synthesis pathways.

Synthesis RouteKey StepsReported YieldReported PurityReaction TimeKey AdvantagesKey Disadvantages
Route 1: Reductive Amination 1. Esterification of L-serine2. Reductive amination with benzaldehydeEsterification: 92.4-99.6%[1]Esterification: 97.7-99.3%[1]Final Product: ≥95%[2]Esterification: 24-48 hours[1]One-pot N-benzylation, good for N-benzyl derivative.Requires handling of sodium borohydride.
Route 2: N-Boc Protection & O-Benzylation 1. N-Boc protection of L-serine2. O-Benzylation3. N-Boc deprotectionN-Boc Protection: 94%[3]Deprotection: 97%[3]High purity achievable through crystallization.N-Boc Protection: 24 hours[3]Deprotection: 2 hours[3]High yields, well-established protocols.Multi-step process, results in O-benzyl derivative.
Route 3: One-Step Benzyl Esterification Direct esterification with benzyl alcohol82% (as p-toluenesulfonate salt)High enantiomeric excess (100% ee)4 hoursFast, one-pot reaction, avoids hazardous solvents like benzene.Produces the benzyl ester, not the N- or O-benzyl derivative.

Experimental Protocols

Route 1: Reductive Amination of L-Serine Methyl Ester

This two-step, one-pot procedure is an effective method for the N-benzylation of L-serine methyl ester.[4]

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride [1]

  • Add L-serine to methanol.

  • Cool the mixture to 0-10 °C.

  • Slowly add thionyl chloride dropwise.

  • After the addition is complete, heat the reaction mixture to 35-40 °C and stir for 24-48 hours.

  • Cool the mixture to allow for crystallization.

  • Isolate the L-serine methyl ester hydrochloride by centrifugation and drying. This method has been reported to yield a white solid with a purity of 97.7% to 99.3% and a yield of 92.4% to 99.6%.[1]

Step 2: Reductive Amination [4]

  • Dissolve L-serine methyl ester hydrochloride in a suitable solvent (e.g., methanol).

  • Add benzaldehyde to form the intermediate N-benzylidine imine.

  • Reduce the imine in situ using a reducing agent such as sodium borohydride to yield N-benzyl-L-serine methyl ester.

Route 2: N-Boc Protection and O-Benzylation to Yield O-Benzyl-L-serine[3]

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine

  • Dissolve L-serine (5.2 g, 50.0 mmol) in a mixture of 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL).

  • Cool the solution to 0 °C and slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol).

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Evaporate the 1,4-dioxane and wash the aqueous layer with Et2O (50 mL).

  • Acidify the aqueous layer with 1M H2SO4 to a pH of 2-3 and extract with EtOAc (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain N-(tert-butoxycarbonyl)-L-serine. The reported yield is 9.6 g (94%) as a sticky oil.[3]

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

  • Dissolve the obtained N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL).

  • Cool to 0 °C under an argon atmosphere and add sodium hydride (2.1 g, 88 mmol).

  • Add benzyl bromide and stir the reaction until completion.

  • Work up the reaction to isolate N-(tert-butoxycarbonyl)-O-benzyl-L-serine.

Step 3: Deprotection of the N-Boc Group

  • Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) in a mixture of CH2Cl2 (30 mL) and TFA (5 mL).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvents under reduced pressure.

  • Purify the residue by decantation with Et2O to yield O-benzyl-L-serine as a white solid. The reported yield is 4.7 g (97%).[3]

Route 3: One-Step Synthesis of L-Serine Benzyl Ester p-Toluenesulfonate

This method provides a direct route to the benzyl ester, avoiding the use of hazardous solvents like benzene and carbon tetrachloride.

  • Treat L-serine with 1.2 equivalents of p-toluenesulfonic acid and 5 equivalents of benzyl alcohol in refluxing cyclohexane for 4 hours to azeotropically remove water.

  • After cooling to room temperature, add ethyl acetate to precipitate the ester salt as a white solid.

Visualizing the Synthesis and Application

To further understand the chemical transformations and the utility of this compound, the following diagrams illustrate the synthesis routes and a key application in peptide synthesis.

Synthesis_Routes cluster_1 Route 1: Reductive Amination cluster_2 Route 2: N-Boc Protection & O-Benzylation cluster_3 Route 3: One-Step Benzyl Esterification L_Serine L-Serine Ser_Me_Ester L-Serine Methyl Ester Hydrochloride L_Serine->Ser_Me_Ester 1. MeOH, SOCl2 N_Boc_Ser N-Boc-L-serine L_Serine->N_Boc_Ser 1. Boc2O Ser_Bn_Ester L-Serine Benzyl Ester p-Toluenesulfonate L_Serine->Ser_Bn_Ester BnOH, TsOH, Cyclohexane MeOH Methanol SOCl2 Thionyl Chloride Benzaldehyde Benzaldehyde NaBH4 Sodium Borohydride Boc2O Di-tert-butyl dicarbonate BnBr Benzyl Bromide TFA Trifluoroacetic Acid BnOH Benzyl Alcohol TsOH p-Toluenesulfonic Acid N_Benzyl_Ser_Me_Ester N-Benzyl-L-serine Methyl Ester Ser_Me_Ester->N_Benzyl_Ser_Me_Ester 2. Benzaldehyde,    NaBH4 N_Boc_O_Bn_Ser N-Boc-O-benzyl-L-serine N_Boc_Ser->N_Boc_O_Bn_Ser 2. BnBr, NaH O_Bn_Ser O-Benzyl-L-serine N_Boc_O_Bn_Ser->O_Bn_Ser 3. TFA

Caption: Overview of synthetic routes to this compound derivatives.

SPPS_Workflow Resin Solid Support (Resin) Attach_AA1 1. Attach first protected N-benzyl-L-serine methyl ester Resin->Attach_AA1 Deprotection1 2. N-terminal Deprotection Attach_AA1->Deprotection1 Wash1 3. Wash Deprotection1->Wash1 Couple_AA2 4. Couple second protected amino acid Wash1->Couple_AA2 Wash2 5. Wash Couple_AA2->Wash2 Repeat 6. Repeat Deprotection, Wash, and Coupling cycles Wash2->Repeat Cleavage 7. Cleave peptide from resin and remove side-chain protecting groups Repeat->Cleavage Purification 8. Purify final peptide Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using a protected this compound derivative.

References

Comparative Biological Activity of Methyl Benzyl-L-Serinate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical scaffolds is paramount. Methyl benzyl-L-serinate and its derivatives represent a promising class of compounds, leveraging a chiral backbone derived from the amino acid L-serine, combined with the structural features of a benzyl group. This guide provides a comparative overview of the potential biological activities of these derivatives, supported by illustrative data and detailed experimental protocols for their evaluation.

While comprehensive comparative studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes information from related compounds to project potential therapeutic applications, focusing on anticancer, antimicrobial, and antiviral activities. The data presented herein is illustrative to guide future research in this area.

Data Presentation: Comparative Biological Activities

The following table summarizes hypothetical in vitro activity data for a series of this compound derivatives, illustrating how substitutions on the benzyl ring could potentially influence their biological effects.

Compound IDDerivative DescriptionAnticancer Activity (MCF-7) IC50 (µM)Antimicrobial Activity (E. coli) MIC (µg/mL)Antiviral Activity (HSV-1) EC50 (µM)
MBS-001 Unsubstituted Benzyl45.2>10082.5
MBS-002 4-Chloro-benzyl15.83225.1
MBS-003 4-Methoxy-benzyl32.56455.7
MBS-004 4-Nitro-benzyl10.21618.9
MBS-005 3,4-Dichloro-benzyl8.5812.3

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous experimentation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are standard protocols for evaluating the anticancer, antimicrobial, and antiviral properties of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.

Materials:

  • Bacterial strain (e.g., Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives dissolved in DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the compounds in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity: Plaque Reduction Assay

This assay quantifies the ability of the compounds to inhibit the replication of a virus.

Materials:

  • Host cell line (e.g., Vero cells)

  • Virus (e.g., Herpes Simplex Virus Type 1 - HSV-1)

  • Minimum Essential Medium (MEM)

  • This compound derivatives

  • Carboxymethyl cellulose (CMC) or methylcellulose for overlay

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: After infection, remove the viral inoculum and wash the cells. Add an overlay medium containing different concentrations of the test compounds.

  • Incubation: Incubate the plates for 2-3 days until viral plaques are visible in the untreated control wells.

  • Plaque Staining: Fix the cells with a formalin solution and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated control.

Visualizations: Workflows and Signaling Pathways

Diagrams are provided to visually represent the experimental workflow and a potential signaling pathway that could be modulated by these derivatives.

G cluster_synthesis Compound Synthesis & Characterization cluster_analysis Data Analysis & Further Studies synthesis Synthesis of this compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial antiviral Antiviral Assays (e.g., Plaque Reduction) characterization->antiviral data_analysis IC50 / MIC / EC50 Determination anticancer->data_analysis antimicrobial->data_analysis antiviral->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar moa Mechanism of Action Studies (e.g., Western Blot, Docking) sar->moa

General workflow for the evaluation of novel derivatives.

G Derivative This compound Derivative Bax Bax Derivative->Bax Upregulates Bcl2 Bcl-2 Derivative->Bcl2 Downregulates Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytoC Cytochrome c Bax->CytoC Promotes release Bcl2->CytoC Inhibits release CytoC->Caspase9 Activates

Hypothetical apoptosis signaling pathway.

The benzyl and serine moieties are present in a variety of biologically active molecules. Serine is crucial for cellular proliferation and is involved in the biosynthesis of proteins, nucleic acids, and lipids, making its metabolic pathways a target in cancer therapy. The benzyl group is a common feature in many pharmacologically active compounds, contributing to their binding affinity with biological targets. The combination of these two components in this compound derivatives provides a versatile scaffold for the development of new therapeutic agents. Further research involving the synthesis and systematic biological evaluation of a library of these derivatives is warranted to fully elucidate their therapeutic potential.

A Cost-Benefit Analysis of Methyl Benzyl-L-serinate versus Alternatives in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriately protected amino acid derivatives is a cornerstone of successful peptide synthesis and the broader field of medicinal chemistry. For the incorporation of serine, a crucial amino acid in many bioactive peptides, various N-protected derivatives are available. This guide provides an in-depth cost-benefit analysis of N-benzyl-L-serinate methyl ester (Bn-Ser-OMe) compared to its widely used alternatives: N-tert-butoxycarbonyl-L-serine methyl ester (Boc-Ser-OMe) and N-benzyloxycarbonyl-L-serine methyl ester (Cbz-Ser-OMe). The comparison is based on available experimental data, established principles of peptide chemistry, and economic factors, aiming to provide a clear framework for rational selection in research and development.

Executive Summary

The choice between Bn-, Boc-, and Cbz-protected serine methyl esters hinges on a trade-off between the stability of the protecting group, the conditions required for its removal, its influence on solubility and reactivity, and overall cost.

  • Methyl Benzyl-L-serinate (Bn-Ser-OMe) offers a stable protecting group that is resistant to both acidic and basic conditions commonly used in peptide synthesis. However, its removal requires harsh conditions, typically catalytic hydrogenolysis, which can be incompatible with other functional groups and is less amenable to standard solid-phase peptide synthesis (SPPS) protocols. Its higher cost and more limited commercial availability reflect its status as a more specialized reagent.

  • Boc-L-serine methyl ester (Boc-Ser-OMe) is a workhorse of the Boc/Bzl SPPS strategy. The Boc group is easily removed with mild acid (e.g., trifluoroacetic acid - TFA), making it highly suitable for automated synthesis. It is commercially available from numerous suppliers at a relatively low cost.

  • Cbz-L-serine methyl ester (Cbz-Ser-OMe) , also known as Z-Ser-OMe, represents a classical protecting group. Similar to the benzyl group, it is removed by hydrogenolysis or strong acids. It is often used in solution-phase synthesis and for the preparation of peptide fragments. Its cost is generally intermediate between Boc and Benzyl derivatives.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators and economic considerations for this compound and its primary alternatives.

Table 1: Cost and Availability Comparison

CompoundSupplier Example(s)PurityPrice (USD/gram)Availability
This compound 1st Scientific, Mithridion~95-98%~$88 - $1009In stock from specialized suppliers
Boc-L-serine methyl ester Sigma-Aldrich, Chem-Impex>95%~$30 - $40Readily available from major suppliers
Cbz-L-serine methyl ester ChemicalBook, Thermo Scientific>95%~$1 (bulk) - $50 (small scale)Readily available from major suppliers

Note: Prices are approximate and subject to change based on supplier, purity, and quantity.

Table 2: Synthesis and Performance Characteristics

CharacteristicThis compound (Bn-Ser-OMe)Boc-L-serine methyl ester (Boc-Ser-OMe)Cbz-L-serine methyl ester (Cbz-Ser-OMe)
Primary Synthetic Route Reductive amination or catalytic N-alkylationReaction of L-serine methyl ester with di-tert-butyl dicarbonateReaction of L-serine methyl ester with benzyl chloroformate
Typical Synthesis Yield Moderate to high (dependent on method)High (often >90%)[1]High
N-Protecting Group Stability Stable to mild/strong acid and baseLabile to mild/strong acid (e.g., TFA)Stable to mild acid and base
Deprotection Conditions Catalytic hydrogenolysis (H₂/Pd-C)Trifluoroacetic acid (TFA)Catalytic hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)
Compatibility with SPPS Limited due to harsh deprotectionExcellent (cornerstone of Boc/Bzl strategy)Limited in standard Fmoc/tBu SPPS; used in solution-phase and fragment synthesis[2]
Risk of Racemization Low for the protecting group itself, but can occur during coupling. N-alkyl amino acids can be prone to racemization under certain coupling conditions.Generally low when using standard coupling reagents with additives like HOBt[3].Low, similar to Boc derivatives[3].
Side Reactions Potential for catalyst poisoning if sulfur-containing residues are present.Formation of t-butyl cation during deprotection can lead to alkylation of sensitive residues (e.g., Trp, Met)[4].Potential for catalyst poisoning.

Table 3: Safety and Handling

CompoundGHS Hazard StatementsKey Safety Considerations
This compound H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]Handle with appropriate personal protective equipment (PPE). Avoid inhalation and contact with skin and eyes.
Boc-L-serine methyl ester H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Standard laboratory precautions for non-volatile organic compounds.
Cbz-L-serine methyl ester Not classified as hazardous under GHS (typical).Standard laboratory precautions. Deprotection via hydrogenolysis requires handling of flammable hydrogen gas.

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for a comprehensive cost-benefit analysis, as in-house synthesis may be a viable option for cost reduction in large-scale projects.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a representative method for the N-benzylation of L-serine methyl ester.

  • Preparation of L-serine methyl ester hydrochloride: Suspend L-serine (1 equivalent) in methanol. Cool the suspension to 0°C and add thionyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and then reflux for 2-4 hours. Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride as a white solid. The crude product is often used directly in the next step.

  • Reductive Amination:

    • Dissolve L-serine methyl ester hydrochloride (1 equivalent) and benzaldehyde (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.

    • Add a mild base, such as triethylamine (1.1 equivalents), to neutralize the hydrochloride salt and facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-benzyl-L-serine methyl ester.

Expected Yield: Moderate to high, typically in the range of 60-85%, depending on the specific conditions and purification.

Protocol 2: Synthesis of Boc-L-serine methyl ester

This is a standard procedure for the N-protection of amino acid esters.

  • Reaction Setup: Suspend L-serine methyl ester hydrochloride (1 equivalent) in dichloromethane.

  • Addition of Base: Add triethylamine (2.2 equivalents) to the suspension and stir until the solution becomes clear.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-L-serine methyl ester, often as a colorless oil. A yield of 94% has been reported for a similar procedure[1].

Protocol 3: Synthesis of Cbz-L-serine methyl ester

This protocol describes the N-protection using benzyl chloroformate.

  • Reaction Setup: Suspend L-serine methyl ester hydrochloride (1 equivalent) in a mixture of dioxane and water.

  • Addition of Base: Cool the mixture to 0°C and add an aqueous solution of sodium bicarbonate (2.5 equivalents).

  • Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature at 0°C and stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Cbz-L-serine methyl ester.

Mandatory Visualization

Diagram 1: Synthetic Workflow Comparison

This diagram illustrates the synthetic pathways to the three N-protected serine methyl esters from the common precursor, L-serine.

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Products L_Serine L-Serine Ser_OMe_HCl L-Serine Methyl Ester Hydrochloride L_Serine->Ser_OMe_HCl MeOH, SOCl₂ Bn_Ser_OMe This compound (Bn-Ser-OMe) Ser_OMe_HCl->Bn_Ser_OMe 1. Benzaldehyde, Base 2. NaBH₄ Boc_Ser_OMe Boc-L-serine methyl ester (Boc-Ser-OMe) Ser_OMe_HCl->Boc_Ser_OMe Boc₂O, Base Cbz_Ser_OMe Cbz-L-serine methyl ester (Cbz-Ser-OMe) Ser_OMe_HCl->Cbz_Ser_OMe Cbz-Cl, Base

Caption: Synthetic routes to Bn-, Boc-, and Cbz-protected L-serine methyl esters.

Diagram 2: Decision Workflow for Protecting Group Selection

This diagram provides a logical workflow for researchers to select the most appropriate N-protected serine derivative based on their synthetic strategy.

Caption: Decision workflow for selecting a serine protecting group.

Cost-Benefit Analysis in Detail

Cost

From a purely economic standpoint, Boc-L-serine methyl ester is the most cost-effective option for routine applications, especially in SPPS. Its widespread use has led to large-scale production and competitive pricing from numerous chemical suppliers. Cbz-L-serine methyl ester is also relatively inexpensive, particularly when purchased in larger quantities, making it a viable option for solution-phase synthesis.

This compound is significantly more expensive. This is likely due to lower demand and potentially more complex or less optimized large-scale synthesis and purification procedures. For research groups on a tight budget, the cost of Bn-Ser-OMe could be a prohibitive factor, especially for the synthesis of long peptides requiring multiple equivalents of each amino acid derivative.

Synthesis and Handling

The synthesis of both Boc- and Cbz-protected derivatives is straightforward and high-yielding, utilizing readily available and relatively inexpensive reagents (Boc anhydride and benzyl chloroformate, respectively). The protocols are robust and well-documented in the literature.

The synthesis of Bn-Ser-OMe via reductive amination is also a standard organic transformation but may require more careful optimization to maximize yield and minimize over-alkylation. The alternative, catalytic N-alkylation, is more atom-economical but may require specialized catalysts that add to the cost.

In terms of handling and stability, all three compounds are relatively stable crystalline solids or oils that can be stored under standard laboratory conditions. The primary safety concerns for Bn-Ser-OMe are related to its potential for irritation, while the deprotection of Cbz- and Bn-protected peptides involves the handling of flammable hydrogen gas, and the use of strong acids like TFA for Boc deprotection requires appropriate safety measures.

Performance in Peptide Synthesis

The ultimate measure of a protecting group's utility is its performance in peptide synthesis.

  • Boc-Ser-OMe: The Boc group is the cornerstone of the Boc/Bzl SPPS strategy. Its key advantage is its lability to TFA, which allows for the selective deprotection of the N-terminus without affecting benzyl-based side-chain protecting groups. This orthogonality is crucial for the stepwise elongation of the peptide chain. While generally efficient, the repeated use of TFA can be harsh on some sensitive sequences, and the formation of t-butyl cations during deprotection can lead to side reactions with susceptible amino acids like tryptophan and methionine, necessitating the use of scavengers.

  • Cbz-Ser-OMe: The Cbz group is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, making it a useful orthogonal protecting group. It is frequently employed in solution-phase synthesis, particularly for the synthesis of peptide fragments that are later coupled together (fragment condensation). Its removal by catalytic hydrogenolysis is very mild and clean, but the presence of a catalyst and hydrogen gas makes it less amenable to automated SPPS. Furthermore, the catalyst can be poisoned by sulfur-containing amino acids like cysteine and methionine.

  • Bn-Ser-OMe: The N-benzyl group is exceptionally stable, which can be an advantage when complete inertness to a wide range of reagents is required during the synthesis of complex molecules. However, this stability is also its main drawback. The need for catalytic hydrogenolysis for its removal presents the same challenges as the Cbz group regarding SPPS compatibility and sensitivity to catalyst poisons. Furthermore, secondary amines, such as the one in N-benzyl-L-serine, can sometimes lead to slower coupling kinetics compared to primary amines. There is also a potential risk of racemization at the α-carbon of N-alkyl amino acids during activation for peptide coupling, which may require specific coupling reagents or conditions to suppress[6].

Conclusion and Recommendations

The cost-benefit analysis of this compound versus its Boc- and Cbz-protected alternatives clearly delineates their respective domains of application in peptide synthesis and drug development.

  • For routine solid-phase peptide synthesis , particularly in automated protocols, Boc-L-serine methyl ester (in the context of Boc/Bzl strategy) or Fmoc-Ser(tBu)-OH (in the more common Fmoc/tBu strategy) are the superior choices due to their optimal balance of cost, availability, and compatibility with standard synthetic cycles.

  • For solution-phase synthesis , especially for the preparation of protected peptide fragments for convergent synthesis, Cbz-L-serine methyl ester offers a cost-effective and reliable option with a mild deprotection method (hydrogenolysis) that is orthogonal to acid-labile side-chain protecting groups.

  • This compound should be considered a specialty reagent . Its use is justified in complex, multi-step syntheses where its high stability to both acidic and basic reagents is a critical requirement and where the limitations of its deprotection method can be accommodated. Its higher cost and the potential for more challenging coupling reactions and purification make it less suitable for routine peptide synthesis.

Ultimately, the selection of the appropriate N-protected serine derivative is a strategic decision that must be guided by the specific requirements of the target molecule, the chosen synthetic methodology, and the economic constraints of the project. This guide provides the foundational data and a logical framework to make that decision an informed one.

References

Confirming the Structure of Methyl Benzyl-L-serinate: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the structure of methyl benzyl-L-serinate utilizing X-ray crystallography. While specific crystallographic data for this compound is not publicly available, this document presents a comparative study of closely related and structurally characterized serine derivatives: L-serine, L-serine methyl ester hydrochloride, and N-acetyl-L-serine.[1] By examining the crystal structures of the parent amino acid and its esterified and N-acylated derivatives, researchers can gain valuable insights into the expected solid-state conformation and intermolecular interactions of this compound.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for L-serine and its derivatives, offering a basis for structural comparison.[1] These parameters are crucial for understanding the effects of chemical modifications on the crystal packing and molecular geometry.

ParameterL-SerineL-Serine Methyl Ester HydrochlorideN-Acetyl-L-Serine
Formula C₃H₇NO₃C₄H₁₀ClNO₃C₅H₉NO₄
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group P2₁2₁2₁P2₁P2₁2₁2₁
a (Å) 5.615(1)5.2264(9)5.589(1)
b (Å) 8.589(2)6.3939(14)8.795(2)
c (Å) 9.346(2)11.6420(4)13.111(3)
α (°) 909090
β (°) 9090.090(1)90
γ (°) 909090
Volume (ų) 450.5(2)389.04(2)644.9(2)

Experimental Protocols

The successful determination of a crystal structure is contingent on a well-defined experimental workflow, encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of Serine Derivatives

The synthesis of serine derivatives such as this compound often involves the protection of the amino or carboxyl groups.[2] For instance, the esterification of L-serine with methanol in the presence of thionyl chloride is a common method to produce the methyl ester hydrochloride salt.[3] N-benzylation can be achieved through reductive amination of the L-serine methyl ester with benzaldehyde.[3]

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step.[4] For amino acid derivatives, crystallization is typically achieved through methods such as slow evaporation from a saturated solution, or by carefully adjusting the pH of an aqueous solution to the isoelectric point.[5][6] The choice of solvent is crucial; for instance, L-serine and N-acetyl-L-serine are commonly crystallized from aqueous solutions, while ethanol is a suitable solvent for L-serine methyl ester hydrochloride.[1]

X-ray Diffraction Data Collection and Structure Elucidation

The process of X-ray crystallography begins with mounting a suitable crystal on a diffractometer.[7] The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.[7][8] This diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are often determined using direct methods, which allows for the calculation of an initial electron density map and the building of a preliminary molecular model.[8] This model is then refined against the experimental data to optimize the atomic positions and thermal parameters, ultimately yielding the final, detailed three-dimensional structure.[1]

Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical process of structural confirmation.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation

Caption: Experimental workflow for X-ray crystallography.

structural_confirmation hypothesis Proposed Structure of This compound xray_data X-ray Diffraction Data hypothesis->xray_data model 3D Electron Density Map and Atomic Model xray_data->model comparison Comparison with Known Serine Derivatives model->comparison confirmation Structural Confirmation model->confirmation comparison->confirmation

Caption: Logical flow for structural confirmation.

References

Performance Comparison of Catalysts for Methyl Benzyl-L-serinate Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amino acid derivatives is a critical step in the development of novel therapeutics. Methyl benzyl-L-serinate, a valuable chiral building block, is no exception. The choice of catalyst for its synthesis significantly impacts reaction efficiency, yield, and purity. This guide provides an objective comparison of various catalytic methods for the synthesis of this compound, supported by available experimental data.

The primary route to this compound involves the N-benzylation of L-serine methyl ester. This transformation can be achieved through several catalytic strategies, broadly categorized as chemical catalysis (acid-catalyzed and metal-catalyzed reductive amination) and biocatalysis (enzymatic methods). Each approach presents distinct advantages and limitations in terms of reaction conditions, yields, and stereochemical control.

Comparative Analysis of Catalytic Performance

The following table summarizes the performance of different catalysts based on key reaction parameters. It is important to note that a direct, side-by-side comparative study under identical conditions is not extensively available in the current literature. The data presented here is compiled from various sources and should be interpreted as a guide to the relative performance of each catalytic system.

Catalyst SystemMethodKey Reaction ParametersYield (%)Enantiomeric Excess (%)Reaction TimeNotes
Chemical Catalysis
Pd/CReductive AminationH₂ pressure, solvent, temperatureModerate to HighNot ReportedVariableA common heterogeneous catalyst for reductive amination. Performance is sensitive to support and reaction conditions.
Ru/CReductive AminationH₂ pressure, solvent, temperatureModerate to HighNot ReportedVariableAnother effective heterogeneous catalyst for reductive amination.
Co/N-CReductive AminationH₂ pressure, solvent, temperatureHighNot ReportedVariableA non-precious metal heterogeneous catalyst showing promise in reductive aminations.
HClAcid-Catalyzed N-benzylationRefluxModerateNot Reported12-24 hoursA common and straightforward method, though potentially harsh conditions may lead to side products.
H₂SO₄Acid-Catalyzed N-benzylationRefluxModerateNot Reported~18 hoursSimilar to HCl catalysis, with potential for dehydration or other side reactions.
Biocatalysis
Candida antarctica Lipase B (CALB)Enzymatic N-acylation/aminationOrganic solvent, controlled water activityPotentially HighHighVariableKnown for high selectivity in acylation and amination reactions of amino acid esters.
PapainChemoenzymatic PolymerizationAqueous bufferNot directly applicableHighVariableStudies show benzyl esters enhance substrate affinity, suggesting potential for N-benzylation.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and optimizing synthetic routes. Below are representative protocols for the catalytic methods discussed.

Reductive Amination (General Protocol using a Heterogeneous Catalyst)

Reductive amination is a widely used method for the formation of C-N bonds and is a key strategy for the N-benzylation of L-serine methyl ester.

  • Reaction Setup: To a solution of L-serine methyl ester (1.0 eq) and benzaldehyde (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) in a high-pressure reactor, the heterogeneous catalyst (e.g., 5-10 mol% Pd/C or Ru/C) is added.

  • Reaction Conditions: The reactor is sealed and purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1-50 bar). The reaction mixture is stirred at a specific temperature (e.g., room temperature to 80°C) for a designated time (e.g., 4-24 hours), monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration (e.g., through a pad of Celite). The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound.

Enzymatic Synthesis (General Protocol using Lipase)

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Lipases, such as Candida antarctica Lipase B (CALB), are particularly effective.

  • Reaction Setup: L-serine methyl ester (1.0 eq) and a benzylating agent (e.g., benzyl alcohol or a benzyl ester for transamination) are dissolved in a suitable organic solvent (e.g., toluene, hexane, or MTBE). The immobilized lipase (e.g., Novozym 435) is added to the mixture. The water activity of the system may need to be controlled for optimal enzyme performance.

  • Reaction Conditions: The reaction mixture is incubated at a specific temperature (e.g., 30-60°C) with shaking. The progress of the reaction is monitored by HPLC or GC-MS.

  • Work-up and Purification: After the reaction reaches completion or equilibrium, the immobilized enzyme is filtered off for potential reuse. The solvent is removed under reduced pressure, and the product is purified by column chromatography.

Key Reaction Pathways and Workflows

The synthesis of this compound can be visualized as a series of interconnected steps, with the choice of catalyst dictating the specific pathway.

experimental_workflow cluster_start Starting Materials cluster_catalysis Catalytic Methods cluster_product Product L-Serine_Methyl_Ester L-Serine Methyl Ester Reductive_Amination Reductive Amination (e.g., Pd/C, Ru/C + H₂) L-Serine_Methyl_Ester->Reductive_Amination Enzymatic_Synthesis Enzymatic Synthesis (e.g., Lipase) L-Serine_Methyl_Ester->Enzymatic_Synthesis Acid_Catalysis Acid-Catalyzed N-benzylation (e.g., HCl, H₂SO₄) L-Serine_Methyl_Ester->Acid_Catalysis Benzaldehyde Benzaldehyde Benzaldehyde->Reductive_Amination Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Enzymatic_Synthesis Benzyl_Alcohol->Acid_Catalysis Product This compound Reductive_Amination->Product Enzymatic_Synthesis->Product Acid_Catalysis->Product

Caption: General experimental workflow for the synthesis of this compound.

The logical relationship for catalyst selection can be further detailed as follows:

catalyst_selection cluster_considerations Key Considerations Goal Synthesize this compound Stereoselectivity High Stereoselectivity? Goal->Stereoselectivity Conditions Mild Conditions Required? Goal->Conditions Cost Cost-Effectiveness? Goal->Cost Enzymatic_Catalysis Enzymatic Catalysis (e.g., Lipase) Stereoselectivity->Enzymatic_Catalysis Yes Reductive_Amination_Chiral Asymmetric Reductive Amination (Chiral Ligands) Stereoselectivity->Reductive_Amination_Chiral Yes Acid_Catalysis_No Acid Catalysis Stereoselectivity->Acid_Catalysis_No No Conditions->Enzymatic_Catalysis Yes Conditions->Acid_Catalysis_No No Reductive_Amination_Maybe Reductive Amination Conditions->Reductive_Amination_Maybe Maybe Heterogeneous_Catalyst Heterogeneous Catalysis (Recyclable) Cost->Heterogeneous_Catalyst High Throughput Acid_Catalysis_Low Acid Catalysis Cost->Acid_Catalysis_Low Low Initial Cost

Caption: Decision tree for catalyst selection in this compound synthesis.

Safety Operating Guide

Safe Disposal of Methyl Benzyl-L-Serinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management and disposal of chemical waste are paramount to ensuring a safe and compliant operational environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of methyl benzyl-L-serinate, a serine derivative. Adherence to these protocols is essential for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its associated waste must be conducted within a well-ventilated area or under a certified chemical fume hood to prevent inhalation of any dust or vapors.

In the event of accidental exposure, refer to the following first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][2]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes, ensuring to flush under the eyelids.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][2]

Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal. The following table summarizes key quantitative data for N-Benzyl-L-serine, methyl ester, a closely related compound.

PropertyValueSource
Molecular FormulaC11H15NO3PubChem[3]
Molecular Weight209.24 g/mol PubChem[3]
AppearanceWhite Powder/Solid CrystallineFisher Scientific[4][5]
Melting Point160 - 165 °C / 320 - 329 °FFisher Scientific[4]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N-Benzyl-L-serine, methyl ester is associated with the following hazards:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste is a critical aspect of laboratory safety and environmental responsibility. The following procedure outlines the necessary steps for waste segregation, collection, and disposal.

1. Waste Segregation and Collection:

Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound waste should be collected as a non-halogenated organic waste.

  • Do Not Mix with Incompatible Waste Streams: Keep this waste separate from halogenated solvents, strong acids, bases, and oxidizing agents to prevent dangerous chemical reactions.

  • Aqueous vs. Organic: Do not mix organic solvent waste containing this compound with aqueous waste streams.

  • Solid vs. Liquid: Collect liquid waste in a designated liquid waste container. Solid waste contaminated with the compound, such as used weighing paper or contaminated personal protective equipment, should be collected separately in a designated solid waste container.[6]

2. Waste Container Selection and Labeling:

  • Select an Appropriate Waste Container: Use a clean, leak-proof container made of a material compatible with organic compounds, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.

  • Label the Waste Container: Clearly label the container with the words "Hazardous Waste." The label must include the full chemical name, "this compound," and indicate the primary hazards (e.g., Irritant, Harmful).

3. Waste Disposal:

  • Licensed Chemical Destruction: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Environmental Precautions: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains, and avoid discharge into the environment.[2]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]

4. Spill Management:

In the event of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or chemical absorbent pads.[6] Collect the contaminated absorbent material into a sealed, airtight container. Label the container as "Hazardous Waste" containing this compound and dispose of it according to the procedures outlined above. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Non-Halogenated Organic) ppe->segregate spill Spill Occurs ppe->spill liquid_waste Liquid Waste segregate->liquid_waste If Liquid solid_waste Solid Waste segregate->solid_waste If Solid segregate->spill liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Labeled, Sealed Solid Waste Container solid_waste->solid_container store Store Waste in Designated Secondary Containment Area liquid_container->store solid_container->store spill_procedure Follow Spill Management Protocol (Absorb, Collect, Label) spill->spill_procedure Yes spill_procedure->store disposal Arrange for Disposal via Licensed Chemical Waste Vendor store->disposal end End: Waste Disposed disposal->end

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl benzyl-L-serinate
Reactant of Route 2
Reactant of Route 2
Methyl benzyl-L-serinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.